molecular formula C46H47ClN8O9S B15608622 ARV-825

ARV-825

Cat. No.: B15608622
M. Wt: 923.4 g/mol
InChI Key: RWLOGRLTDKDANT-TYIYNAFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARV-825 is a PROTAC connected by ligands for Cereblon and BRD4. This compound binds to BD1 and BD2 of BRD4.

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLOGRLTDKDANT-TYIYNAFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H47ClN8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the ARV-825 and Cereblon E3 Ligase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. This technical guide delves into the core mechanism of one such pioneering molecule, ARV-825. This compound is a hetero-bifunctional PROTAC designed to selectively target the Bromodomain and Extra-Terminal domain (BET) family protein, BRD4, for degradation.[1][2] It achieves this by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This guide will provide an in-depth exploration of the this compound-mediated degradation of BRD4, the downstream signaling consequences, and detailed experimental methodologies for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a chimeric molecule that consists of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase cereblon, connected by a flexible linker.[1][4][5] The primary mechanism of this compound involves the following key steps:

  • Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to both the BRD4 protein and the CRBN E3 ligase. This proximity induces the formation of a stable ternary complex (BRD4-ARV-825-CRBN).[6][7]

  • Ubiquitination: Within this ternary complex, CRBN, as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD4 protein.[8][9]

  • Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins.[6][10] The proteasome unfolds and proteolytically degrades BRD4 into small peptides.

  • Catalytic Cycle: After inducing the degradation of a BRD4 molecule, this compound is released and can engage another BRD4 protein and CRBN E3 ligase, enabling a catalytic, or substoichiometric, degradation of the target protein.[6][11]

This process of induced degradation offers a significant advantage over traditional small-molecule inhibition, which often requires sustained high concentrations to maintain target occupancy and can be limited by reversible binding and the accumulation of the target protein.[1][3] this compound, by contrast, leads to a rapid, efficient, and prolonged depletion of BRD4.[1][3][4]

ARV825_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARV825 This compound Ternary_Complex BRD4-ARV-825-CRBN Ternary Complex ARV825->Ternary_Complex Binds BRD4 BRD4 Protein Proteasome 26S Proteasome BRD4->Proteasome Recognition & Degradation BRD4->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Results in Ub Ubiquitin Ub->CRBN Recruited Ternary_Complex->ARV825 Release & Recycle Ternary_Complex->BRD4 Ubiquitination

Diagram 1: Mechanism of this compound-mediated BRD4 degradation.

Downstream Signaling Pathways Affected by this compound

BRD4 is a critical transcriptional co-activator that regulates the expression of numerous genes involved in cell proliferation, survival, and oncogenesis, with a particularly well-established role in controlling the expression of the proto-oncogene c-MYC.[3][6][7] By degrading BRD4, this compound triggers a cascade of downstream effects:

  • Suppression of c-MYC: The most prominent downstream effect of BRD4 degradation is the rapid and sustained downregulation of c-MYC protein levels.[1][6][8] This is a key driver of the anti-proliferative and pro-apoptotic effects of this compound.

  • Cell Cycle Arrest: Depletion of BRD4 and c-MYC leads to the inhibition of cell cycle progression, frequently resulting in an accumulation of cells in the G1 phase.[8][12][13]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[3][8][12] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[3][12]

  • Downregulation of Anti-Apoptotic Proteins: The degradation of BRD4 also leads to the reduced expression of anti-apoptotic proteins such as Bcl-xL.[3]

Downstream_Signaling ARV825 This compound BRD4 BRD4 ARV825->BRD4 Degrades cMYC c-MYC Transcription BRD4->cMYC Promotes CellCycle Cell Cycle Progression (Cyclin D1) cMYC->CellCycle Drives Apoptosis Apoptosis Inhibition (Bcl-xL) cMYC->Apoptosis Inhibits G1_Arrest G1 Cell Cycle Arrest CellCycle->G1_Arrest Leads to Apoptosis_Induction Apoptosis Induction Apoptosis->Apoptosis_Induction Leads to

Diagram 2: Downstream signaling effects of this compound.

Quantitative Data Summary

The efficacy of this compound has been characterized by several key quantitative metrics, including its binding affinity for BRD4, its efficiency in degrading BRD4 (DC50 and Dmax), and its anti-proliferative activity in various cancer cell lines (IC50).

ParameterTargetValueCell Line(s)Reference(s)
Binding Affinity (Kd) BRD4 (BD1)90 nMN/A[11]
BRD4 (BD2)28 nMN/A[11]
Cereblon~3 µMN/A[11]
Degradation Concentration (DC50) BRD4< 1 nMBurkitt's Lymphoma (BL)[1][4]
BRD4< 1 nMCA46[11][14]
BRD40.57 nM22RV1[14][15]
BRD41 nMNAMALWA[14][15]
BRD223.12 nM6T-CEM[16]
BRD316.41 nM6T-CEM[16]
BRD425.64 nM6T-CEM[16]
Maximal Degradation (Dmax) BRD4Not ReportedN/A[15]
Inhibitory Concentration (IC50) Cell Viability18.2 nMMOLM-13[11]
Cell Viability2-50 nMAML cells[14]
Cell Viability<50 nM (72h)HGC27, MGC803 (Gastric Cancer)[9]
Cell Viability~25-50 nM (72h)TPC-1 (Thyroid Carcinoma)[9]

Key Experimental Protocols

The characterization of this compound's activity relies on a suite of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7][9]

    • Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6][9]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine relative protein levels, normalized to the loading control.[6][16]

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][9]

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.[6]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6][9]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.[6][9][17]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6][9][17]

  • Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.[6][9][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.[6][9]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours.[9][18]

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[9][18]

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9][18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

In Vitro Ubiquitination Assay

Objective: To demonstrate the this compound-dependent ubiquitination of BRD4.

Protocol:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[10][16]

  • Immunoprecipitation: Lyse the cells and immunoprecipitate BRD4 using a specific anti-BRD4 antibody conjugated to protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on BRD4.

Experimental_Workflow cluster_assays Experimental Assays cluster_endpoints Data Endpoints Start Cancer Cell Lines Treatment Treat with this compound (Dose-response / Time-course) Start->Treatment WB Western Blot Treatment->WB Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Degradation BRD4/c-MYC Degradation (DC50) WB->Degradation IC50 Cell Growth Inhibition (IC50) Viability->IC50 Apoptosis_Quant Apoptosis Induction (%) Apoptosis->Apoptosis_Quant

Diagram 3: General experimental workflow for this compound characterization.

Conclusion

This compound exemplifies the power and precision of PROTAC technology. By co-opting the cereblon E3 ligase, it effectively induces the degradation of BRD4, a high-value oncology target. This leads to the profound and sustained suppression of the oncogenic driver c-MYC, resulting in potent anti-proliferative and pro-apoptotic activity in a variety of cancer models. The detailed mechanistic understanding and the robust experimental protocols outlined in this guide provide a solid framework for the continued investigation and development of this compound and other targeted protein degraders as a promising new class of therapeutics.

References

The Downstream Cascade: A Technical Guide to the Effects of ARV-825 on c-MYC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the downstream effects of ARV-825, a Proteolysis Targeting Chimera (PROTAC), on the proto-oncogene c-MYC. This compound represents a novel therapeutic strategy that leverages the cell's own protein disposal machinery to eliminate key cancer drivers. By inducing the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, this compound effectively shuts down the transcriptional activity of critical oncogenes, with c-MYC being a primary target. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core biological processes.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins (based on the inhibitor OTX015) and another ligand that recruits the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex between the BET protein (e.g., BRD4), this compound, and the CRBN E3 ligase.[2][3] This proximity triggers the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[1][4]

BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes.[5] A key downstream target of BRD4 is the MYC gene. By degrading BRD4, this compound effectively evicts the transcriptional apparatus from the MYC locus, leading to a profound and sustained suppression of its expression.[2][6][7] This targeted degradation offers a more potent and durable effect compared to traditional small-molecule inhibition.[6][7]

ARV825_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation cluster_3 Downstream Transcriptional Effects cluster_4 Cellular Outcomes ARV825 This compound Ternary_Complex BRD4-ARV825-CRBN Ternary Complex ARV825->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Triggers Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation MYC_Gene c-MYC Gene Degradation->MYC_Gene Prevents transcriptional activation of MYC_mRNA c-MYC mRNA Transcription Blocked MYC_Gene->MYC_mRNA MYC_Protein c-MYC Protein Levels Reduced MYC_mRNA->MYC_Protein Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis MYC_Protein->Apoptosis Edges Edges

Figure 1: Mechanism of this compound leading to c-MYC suppression.

Quantitative Data on this compound Efficacy

The potency of this compound has been demonstrated across a wide range of cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50) for cell viability.

Cell LineCancer TypeIC50 (nM) after 72hReference
IMR-32Neuroblastoma7.024[8]
SH-SY5YNeuroblastoma53.71[8]
SK-N-SHNeuroblastoma146.9[8]
SK-N-BE(2)Neuroblastoma232.8[8]
HGC27Gastric Cancer<50[1]
MGC803Gastric Cancer<50[1]
TPC-1Thyroid Carcinoma~25-50[1]
HuCCT1Cholangiocarcinoma<50[1]
22RV1Prostate Cancer0.57[1]
NAMALWABurkitt's Lymphoma1[1]
CA46Burkitt's Lymphoma1[1]

Downstream Effects on c-MYC and Cellular Consequences

Treatment with this compound leads to a rapid and sustained degradation of BET proteins (BRD2, BRD3, and BRD4), which is followed by a significant reduction in c-MYC protein and mRNA levels.[4][9][10]

  • Protein Degradation: Western blot analyses consistently show a dose- and time-dependent decrease in BRD4 and c-MYC protein levels in various cancer cell lines, including those from gastric cancer, neuroblastoma, and T-cell acute lymphoblastic leukemia.[4][6][9] In some cases, c-MYC protein expression is dramatically decreased following BET protein depletion by this compound.[6]

  • mRNA Suppression: Real-time PCR analysis confirms that this compound induces the suppression of MYCN and c-Myc mRNA expression.[4][10] RNA-sequencing analysis in gastric cancer cells treated with this compound revealed downregulation of genes involved in MYC target pathways.[9][11]

  • Cell Cycle Arrest: By downregulating c-MYC, a key regulator of cell cycle progression, this compound potently triggers cell cycle arrest, primarily in the G1 phase.[4][6][8] This is observed as an increase in the G1 cell population and a corresponding decrease in the S and G2/M populations.[4]

  • Induction of Apoptosis: The suppression of c-MYC and other anti-apoptotic proteins (like Bcl-xL) leads to the induction of apoptosis.[4][12] This is evidenced by an increase in Annexin V-positive cells and the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP).[4][9]

Logical_Flow cluster_outcomes Cellular Outcomes ARV825 This compound Treatment BRD4_Deg BRD4 Degradation ARV825->BRD4_Deg MYC_Down c-MYC Downregulation (mRNA & Protein) BRD4_Deg->MYC_Down Apoptosis Induction of Apoptosis (Caspase/PARP Cleavage) MYC_Down->Apoptosis Arrest G1 Cell Cycle Arrest MYC_Down->Arrest Prolif Inhibition of Proliferation Arrest->Prolif

Figure 2: Logical flow from this compound treatment to cellular effects.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the downstream effects of this compound on c-MYC.

Western Blot Analysis for Protein Degradation

This protocol confirms the degradation of BRD4 and the subsequent reduction of its downstream target, c-MYC.[2][13]

WB_Workflow A 1. Cell Treatment Treat cells with this compound (various concentrations/times) B 2. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification Determine concentration using BCA assay B->C D 4. SDS-PAGE Separate protein lysates on polyacrylamide gel C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane D->E F 6. Antibody Incubation Probe with primary antibodies (BRD4, c-MYC, GAPDH) followed by HRP-secondary antibodies E->F G 7. Detection & Analysis Visualize bands using ECL and quantify with densitometry F->G

Figure 3: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Plate cells at the desired density and treat with various concentrations of this compound and a vehicle control (DMSO) for specified durations (e.g., 2, 4, 8, 24 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.[2][4]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

  • Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.[1] Band intensities can be quantified using software like ImageJ.[13]

Cell Viability Assay (CCK-8)

This assay determines the cytotoxic and anti-proliferative effects of this compound and is used to calculate the IC50 value.[8][14]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.[1][8]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 5-250 nM) and a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8][9]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound using software like GraphPad Prism.[1][8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of early and late apoptosis following this compound treatment.[1][8]

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for 48-72 hours.[1][8]

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[1]

  • Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[1][8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify the change in c-MYC mRNA expression levels after this compound treatment.[4][12]

Methodology:

  • Cell Treatment: Treat cells with this compound at desired concentrations and time points.

  • RNA Extraction: Extract total RNA from the cells using a suitable method, such as TRIzol reagent, according to the manufacturer's protocol.[5]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for c-MYC and a reference gene (e.g., GAPDH).[12]

  • Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the c-MYC expression to the reference gene.[12]

Conclusion

This compound effectively co-opts the ubiquitin-proteasome system to induce the degradation of BRD4, a key epigenetic regulator. This action leads to a direct and profound downstream suppression of the oncoprotein c-MYC at both the mRNA and protein levels. The resulting depletion of c-MYC triggers significant anti-tumor responses, including cell cycle arrest and apoptosis, across a variety of cancer models. The data and protocols presented in this guide underscore the potent and specific mechanism of this compound, highlighting its promise as a therapeutic agent for MYC-driven malignancies.

References

Preclinical Studies of ARV-825 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-825 is a pioneering small molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to achieve potent and sustained degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound in various solid tumor models. By hijacking the cell's intrinsic ubiquitin-proteasome system, this compound offers a distinct and highly effective mechanism for targeting oncogenic pathways that are often dependent on BET protein function, most notably the MYC signaling axis.[3][4] Preclinical evidence robustly demonstrates its efficacy in suppressing tumor growth, inducing cell cycle arrest, and promoting apoptosis across a range of solid malignancies, including gastric cancer, neuroblastoma, thyroid carcinoma, and others.[5][6][7] This document consolidates key quantitative data, details common experimental protocols, and visualizes the core mechanisms and workflows to serve as a foundational resource for professionals in oncology research and development.

Mechanism of Action: Targeted Protein Degradation

This compound is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins (derived from the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker.[4][5][8] Its mechanism is not based on inhibition, but on inducing targeted protein degradation through the following steps:

  • Ternary Complex Formation : this compound simultaneously binds to a BET protein (like BRD4) and the CRBN E3 ligase, bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.[3]

  • Ubiquitination : The CRBN E3 ligase, now in proximity to BRD4, tags the BRD4 protein with ubiquitin molecules.

  • Proteasomal Degradation : The poly-ubiquitinated BRD4 protein is recognized and subsequently degraded by the 26S proteasome, the cell's machinery for eliminating unwanted proteins.[6][8]

This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules, leading to a rapid, efficient, and prolonged depletion of BRD4.[2] This event-driven mechanism provides a more profound and durable suppression of downstream signaling compared to traditional occupancy-driven small molecule inhibitors.[2][9]

ARV-825_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System ARV825 This compound TernaryComplex Ternary Complex (BRD4-ARV825-CRBN) ARV825->TernaryComplex Binds BRD4 BRD4 Protein BRD4->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Recruited Ub_BRD4 Poly-ubiquitinated BRD4 TernaryComplex->Ub_BRD4 Ubiquitination ARV825_cat This compound (recycled) TernaryComplex->ARV825_cat Released Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation ARV-825_Signaling_Pathway ARV825 This compound BRD4 BRD4 Protein ARV825->BRD4 Degrades G1_Arrest G1 Cell Cycle Arrest ARV825->G1_Arrest Apoptosis Apoptosis ARV825->Apoptosis MYC_Gene MYC Gene (Super-enhancer) BRD4->MYC_Gene Activates Transcription MYC_Protein MYC Protein (c-MYC / MYCN) MYC_Gene->MYC_Protein Translation CyclinD1 Cyclin D1 MYC_Protein->CyclinD1 Upregulates Bcl_xL Bcl-xL MYC_Protein->Bcl_xL Upregulates PLK1 PLK1 MYC_Protein->PLK1 Upregulates Proliferation Proliferation CyclinD1->Proliferation Survival Cell Survival Bcl_xL->Survival PLK1->Proliferation Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Validation cluster_data Data Analysis & Conclusion viability Cell Viability (CCK-8) apoptosis Apoptosis Assay (Annexin V) ic50 IC50 Determination viability->ic50 western Protein Degradation (Western Blot) xenograft Xenograft Model Establishment western->xenograft Promising Results Lead To treatment This compound vs. Vehicle Treatment xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (IHC, WB) monitoring->endpoint tgi Tumor Growth Inhibition (TGI) endpoint->tgi target_engagement In Vivo Target Engagement endpoint->target_engagement

References

Probing the Core of Targeted Protein Degradation: An In-depth Technical Guide to the ARV-825 Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the ternary complex formed by ARV-825, a pioneering Proteolysis Targeting Chimera (PROTAC). By elucidating the formation, mechanism of action, and downstream signaling consequences of this complex, we offer a foundational resource for researchers engaged in the field of targeted protein degradation and drug discovery.

Introduction: The PROTAC Approach and this compound

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional enzyme inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest.

This compound is a well-characterized PROTAC designed to target Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, which are critical regulators of gene transcription and are implicated in various cancers. This compound consists of a ligand for BRD4 (a derivative of the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker. This dual-binding capability is the cornerstone of its mechanism of action.

The this compound Ternary Complex: Formation and Mechanism of Action

The primary function of this compound is to induce the formation of a ternary complex comprising BRD4, this compound, and the E3 ubiquitin ligase CRBN. This proximity, orchestrated by this compound, is the catalytic event that initiates the degradation cascade.

Mechanism of Action:

  • Complex Formation: this compound simultaneously binds to both BRD4 and CRBN, bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase activity of CRBN is directed towards BRD4. This results in the polyubiquitination of BRD4, where multiple ubiquitin molecules are attached to the protein.

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades BRD4 into smaller peptides.

  • Recycling: this compound is released after inducing ubiquitination and can go on to mediate the degradation of multiple BRD4 molecules, acting in a catalytic manner.

It is important to note that this compound also effectively degrades other BET family members, BRD2 and BRD3, due to the conserved nature of their bromodomains.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Binding Affinities of this compound

TargetBinding DomainDissociation Constant (Kd)
BRD4Bromodomain 1 (BD1)90 nM[1]
BRD4Bromodomain 2 (BD2)28 nM[1]
Cereblon (CRBN)-~3 µM[1]

Table 2: Degradation Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeDC50 (Concentration for 50% Degradation)
Burkitt's Lymphoma (BL) cell linesLymphoma< 1 nM[2]
22RV1Prostate Cancer0.57 nM
NAMALWABurkitt's Lymphoma1 nM
CA46Burkitt's Lymphoma1 nM
T-cell acute lymphoblastic leukemia (T-ALL)Leukemia4.75 - 225.42 nM (for BRD4)

Downstream Signaling Pathways Affected by this compound

The degradation of BRD4 by this compound has profound effects on cellular signaling, primarily through the downregulation of key oncogenic pathways.

BRD4 is a critical co-activator for the transcription of numerous genes, including the proto-oncogene MYC. By degrading BRD4, this compound effectively shuts down MYC expression, leading to a cascade of anti-tumor effects.

Key Downstream Effects:

  • Suppression of c-MYC: Rapid and sustained downregulation of c-MYC protein levels.

  • Cell Cycle Arrest: Inhibition of cell cycle progression, often leading to an accumulation of cells in the G1 phase.

  • Induction of Apoptosis: Programmed cell death is triggered, as evidenced by the cleavage of caspase-3 and PARP.

  • Downregulation of Anti-Apoptotic Proteins: Reduced expression of proteins that prevent apoptosis, such as Bcl-xL and Cyclin D1.[3]

G cluster_0 This compound Mediated Degradation cluster_1 Downstream Cellular Effects ARV825 This compound TernaryComplex BRD4-ARV825-CRBN Ternary Complex ARV825->TernaryComplex BRD4 BRD4 BRD4->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Suppression Degradation->cMYC CellCycle Cell Cycle Arrest (G1) cMYC->CellCycle Apoptosis Apoptosis Induction cMYC->Apoptosis Bcl_xL Bcl-xL, Cyclin D1 Downregulation cMYC->Bcl_xL

This compound Mechanism of Action and Downstream Signaling Pathway.

Key Experimental Protocols

The characterization of this compound and its ternary complex involves a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream proteins like c-MYC in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., 22RV1, NAMALWA) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the loading control.

    • Plot the normalized protein levels against the this compound concentration to determine the DC50 value.

G cluster_workflow Western Blot Workflow for BRD4 Degradation start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BRD4, anti-c-MYC, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & DC50 Calculation detection->analysis

Experimental Workflow for Western Blotting.
Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of the this compound-mediated ternary complex and to determine cooperativity.

Protocol Outline:

  • Immobilization:

    • Immobilize the E3 ligase (CRBN) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject this compound over the CRBN-coated surface to measure the binary binding kinetics (kon, koff) and affinity (Kd) between this compound and CRBN.

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of this compound and BRD4 over the CRBN-coated surface. The concentration of BRD4 should be near-saturating with respect to its binding to this compound.

    • Measure the binding kinetics and affinity of the ternary complex formation.

  • Cooperativity Calculation:

    • The cooperativity (α) is calculated as the ratio of the binary Kd (this compound to CRBN) to the ternary Kd (this compound-BRD4 complex to CRBN). An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.

Conclusion

This compound stands as a powerful tool for the targeted degradation of BRD4 and other BET family proteins. Its efficacy is rooted in the formation of a transient ternary complex with BRD4 and the E3 ligase CRBN, which co-opts the cellular ubiquitin-proteasome system for target elimination. The profound and sustained downregulation of BRD4 and its downstream targets, such as c-MYC, translates into potent anti-proliferative and pro-apoptotic effects in various cancer models. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and to advance the design of next-generation protein degraders.

References

The PROTAC ARV-825: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) ARV-825. It details the core technology, mechanism of action, impact on signaling pathways, and key experimental methodologies for its characterization.

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack a cell's natural protein disposal system to eliminate specific target proteins. This compound is a potent and selective PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation.[1] It accomplishes this by linking a BRD4-binding moiety (based on the inhibitor OTX015) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-binding action recruits BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition, often resulting in a more profound and sustained downstream effect.[1]

Mechanism of Action of this compound

The primary mechanism of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of BRD4.[4] This process can be broken down into the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to both the BRD4 protein and the E3 ubiquitin ligase Cereblon (CRBN), bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.[1][4]

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the BRD4 protein.

  • Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins.[4]

  • Recycling of this compound: After inducing degradation, this compound is released and can bind to another BRD4 protein, acting catalytically to induce the degradation of multiple target protein molecules.[4]

ARV825_Mechanism cluster_0 Cellular Environment ARV825 This compound Ternary_Complex BRD4-ARV-825-CRBN Ternary Complex ARV825->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Binds Ternary_Complex->ARV825 Release & Recycle Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation

Figure 1: Mechanism of this compound-mediated BRD4 degradation.

Downstream Signaling Pathways Affected by this compound

BRD4 is a critical transcriptional co-activator that plays a key role in regulating the expression of various oncogenes, most notably c-MYC.[4] By degrading BRD4, this compound effectively downregulates the transcription of c-MYC and its target genes, which are involved in cell proliferation, cell cycle progression, and apoptosis.[4][5]

The degradation of BRD4 by this compound leads to:

  • Suppression of c-MYC: A rapid and sustained downregulation of c-MYC protein levels.[4]

  • Cell Cycle Arrest: Inhibition of cell cycle progression, often leading to an accumulation of cells in the G1 phase.[4][6]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]

ARV825_Signaling_Pathway ARV825 This compound BRD4 BRD4 ARV825->BRD4 Degradation cMYC c-MYC BRD4->cMYC Transcriptional Activation Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Apoptosis Apoptosis cMYC->Apoptosis Proliferation Cell Proliferation cMYC->Proliferation

Figure 2: Downstream signaling effects of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key performance metrics.

Table 1: In Vitro Degradation Efficacy (DC50)

Cell LineCancer TypeDC50 (nM)Reference
Various BL cell linesBurkitt's Lymphoma<1[2]

DC50: Concentration required to degrade 50% of the target protein.

Table 2: In Vitro Anti-proliferative Activity (IC50)

Cell LineCancer TypeIC50 (nM, 72h)Reference
Various AML cell linesAcute Myeloid Leukemia2-50[7]
Gastric Cancer Cell LinesGastric Cancer~10-30[4]
Neuroblastoma Cell LinesNeuroblastomaNanomolar range[4]
Multiple Myeloma, Burkitt's Lymphoma, AMLHematological Malignancies9-37[4]
MOLM-13Acute Myeloid Leukemia18.2[3]
MV4-11Acute Myeloid Leukemia1.05[3]

IC50: Concentration required to inhibit 50% of cell growth.

Key Experimental Protocols

The characterization of this compound involves a suite of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities using software like ImageJ to determine relative protein levels.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.

Caspase-Glo 3/7 Assay for Apoptosis

Objective: To measure the induction of apoptosis by quantifying caspase-3 and -7 activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer.

  • Reagent Addition: Add Caspase-Glo 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Experimental_Workflow cluster_WB Western Blotting cluster_Via Cell Viability Assay cluster_Apo Apoptosis Assay WB1 Cell Treatment WB2 Lysis & Protein Quantification WB1->WB2 WB3 SDS-PAGE & Transfer WB2->WB3 WB4 Antibody Incubation WB3->WB4 WB5 Detection & Analysis WB4->WB5 Via1 Cell Seeding Via2 This compound Treatment Via1->Via2 Via3 Reagent Addition (CCK-8/MTT) Via2->Via3 Via4 Absorbance Reading Via3->Via4 Via5 IC50 Calculation Via4->Via5 Apo1 Cell Seeding & Treatment Apo2 Caspase-Glo Reagent Apo1->Apo2 Apo3 Luminescence Reading Apo2->Apo3 Apo4 Data Analysis Apo3->Apo4

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of BRD4 Degradation by ARV-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation mediated by the PROTAC (Proteolysis Targeting Chimera) degrader, ARV-825. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

This compound is a hetero-bifunctional small molecule designed to induce the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a high potency for BRD4.[1][2] It operates by simultaneously binding to BRD4 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex.[2][3] This proximity facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.[3] This targeted protein degradation offers a distinct advantage over traditional small molecule inhibition, often leading to a more profound and sustained downstream effect.[2] Western blotting is a fundamental technique to confirm the efficacy of this compound by directly measuring the reduction in BRD4 protein levels and assessing its impact on downstream signaling molecules.[2]

Mechanism of Action of this compound

This compound-mediated degradation of BRD4 disrupts the transcriptional regulation of key oncogenes, most notably c-Myc.[2][4] BRD4 is a critical transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, cell cycle progression, and apoptosis.[3] By inducing the degradation of BRD4, this compound effectively downregulates the transcription of c-MYC and its target genes.[3] This leads to cell cycle arrest, often in the G1 phase, and the induction of apoptosis in various cancer cell lines.[2][3] The degradation of BRD4 by this compound also leads to the suppression of other oncogenic proteins such as Bcl-xL and cyclin D1.[5]

ARV825_Mechanism ARV825 This compound Ternary_Complex BRD4-ARV-825-CRBN Ternary Complex ARV825->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Transcriptional Activation CRBN E3 Ubiquitin Ligase (Cereblon) CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ub Ubiquitin Ub->Ub_BRD4 Ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation cMYC_Protein c-MYC Protein (Downregulated) cMYC_Gene->cMYC_Protein Transcription & Translation Apoptosis Apoptosis & Cell Cycle Arrest cMYC_Protein->Apoptosis Inhibition of WB_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment - Plate cells (e.g., TPC-1) - Treat with this compound (e.g., 0-500 nM) for desired time (e.g., 2-24h) Start->Cell_Culture Cell_Lysis 2. Cell Lysis - Wash with ice-cold PBS - Lyse in RIPA buffer with inhibitors Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification - e.g., BCA Assay Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Denature protein lysates - Separate by size on polyacrylamide gel Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 6. Blocking - Incubate membrane in blocking buffer (e.g., 5% non-fat milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-GAPDH) overnight at 4°C Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Wash with TBST - Incubate with HRP-conjugated secondary antibody for 1h at RT Primary_Ab->Secondary_Ab Detection 9. Detection - Wash with TBST - Add ECL substrate and image Secondary_Ab->Detection Analysis 10. Data Analysis - Quantify band intensities - Normalize to loading control Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for ARV-825 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ARV-825, a first-in-class BET degrader, in preclinical in vivo xenograft models. The information compiled herein is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4.[1] It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] This degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-Myc, resulting in suppressed tumor growth, cell cycle arrest, and apoptosis in various cancer models.[4][5][6] These notes summarize key quantitative data from multiple studies and provide standardized protocols for its application in xenograft models.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across different cancer xenograft models as reported in peer-reviewed literature.

Table 1: this compound Efficacy in Gastric Cancer Xenograft Model

ParameterDetailsReference
Cell Line HGC27[4]
Animal Model Nude mice[4]
This compound Dose 10 mg/kg[4]
Administration Intraperitoneal (i.p.), daily for 20 days[4]
Vehicle Control 10% Kolliphor® HS15[4]
Tumor Volume at Initiation ~100 mm³[4][7]
Efficacy Outcome Significantly reduced tumor burden compared to control.[4]
Biomarker Changes Downregulation of BRD4 protein expression in vivo.[4]
Toxicity No statistically significant difference in body weight gain. No other obvious side effects detected.[4]

Table 2: this compound Efficacy in NUT Carcinoma Xenograft Model

ParameterDetailsReference
Cell Line 3T3-BRD4-NUT[8]
Animal Model Nude mice[8]
This compound Dose 10 mg/kg[8]
Administration Intraperitoneal (i.p.), daily[8]
Vehicle Control PBS[8]
Tumor Volume at Initiation ~200 mm³[8]
Efficacy Outcome Significantly decreased tumor burden and reduced tumor weight compared to control.[8]
Biomarker Changes Reduced BRD4 protein levels in vivo.[8]
Toxicity No statistically significant differences in body weight. No other noticeable negative effects observed.[8]

Table 3: this compound Efficacy in Thyroid Carcinoma Xenograft Model

ParameterDetailsReference
Cell Line TPC-1[2]
Animal Model SCID mice[2]
This compound Dose 5 or 25 mg/kg[2]
Administration Oral, daily for 35 days[2]
Tumor Establishment 16-18 days post-injection[2]
Efficacy Outcome Potently inhibited xenograft growth and decreased estimated daily tumor growth.[2]
Biomarker Changes BRD4 protein degradation; c-Myc, Bcl-xL, and cyclin D1 downregulation in tumor tissues.[2][9]
Toxicity Well-tolerated doses.[2]

Table 4: this compound Efficacy in Neuroblastoma Xenograft Model

ParameterDetailsReference
Cell Line SK-N-BE(2)[5]
Animal Model Nude mice (n=8 per group)[5]
This compound Dose 5 mg/kg[5]
Administration Intraperitoneal (i.p.), every day for 20 days[5]
Vehicle Control Vehicle control[5]
Efficacy Outcome Profoundly reduced tumor growth.[5]
Biomarker Changes Downregulation of BRD4 and MYCN protein expression. Reduced Ki67 positive cells.[5]
Toxicity No statistically significant difference in body weight gain. No other obvious toxic effects found.[5]

Table 5: this compound Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

ParameterDetailsReference
Cell Line CCRF-CEM[10]
Animal Model Nude mice (n=5 per group)[10]
This compound Dose 10 mg/kg[10]
Administration Intraperitoneal (i.p.), every day for 14 days[10]
Vehicle Control Vehicle control[10]
Efficacy Outcome Significantly inhibited tumor growth and reduced final tumor weight.[10]
Biomarker Changes Downregulation of BRD4 and c-Myc expression. Reduced Ki67 and increased cleaved-caspase 3 staining.[10]
Toxicity No significant difference in mice body mass.[10]

Experimental Protocols

Protocol 1: General Animal Handling and Tumor Cell Implantation
  • Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID, NOD/SCID gamma) appropriate for the cell line being used.[2][4][5][11] House animals in a pathogen-free environment, adhering to institutional animal care and use committee (IACUC) guidelines.

  • Cell Culture: Culture the selected cancer cell line (e.g., HGC27, TPC-1, SK-N-BE(2)) under recommended sterile conditions.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in an appropriate medium, such as a PBS and Matrigel mixture, to a final concentration typically between 1x10⁶ and 1x10⁷ cells per 100-200 µL.

  • Tumor Implantation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

    • Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge needle.

    • Monitor animals for recovery from anesthesia.

Protocol 2: this compound Formulation and Administration
  • This compound Reconstitution:

    • This compound is typically supplied as a powder. For in vivo use, it must be formulated into a solution or suspension.

    • For Intraperitoneal (i.p.) Injection: A common vehicle is 10% Kolliphor® HS15 in sterile water or a solution of DMSO, PEG300, Tween80, and saline.[4][11] A suggested formulation protocol:

      • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[11]

      • For a 1 mg/mL final concentration, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix.

      • Add 50 µL of Tween80 and mix.

      • Add 500 µL of sterile ddH₂O or saline to reach a final volume of 1 mL. Prepare fresh daily.[11]

    • For Oral Gavage: Formulate this compound in a vehicle suitable for oral administration, such as a solution containing DMSO and corn oil.[2][11]

  • Dosing and Administration Schedule:

    • Dosing can range from 5 mg/kg to 25 mg/kg, administered daily.[2][5]

    • Calculate the injection volume based on the individual animal's body weight.

    • Administer the drug via the chosen route (i.p. or oral) at the same time each day for the duration of the study (typically 14-35 days).[2][4][10]

    • Administer an equivalent volume of the vehicle solution to the control group.

Protocol 3: Tumor Measurement and Animal Monitoring
  • Tumor Growth Monitoring:

    • Begin treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³).[4][8]

    • Measure tumor dimensions (length and width) using digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10]

  • Animal Well-being:

    • Monitor animal body weight every 2-4 days as an indicator of systemic toxicity.[4][5][10]

    • Observe animals daily for any signs of distress, such as changes in behavior, posture, or activity.

  • Study Endpoint:

    • At the end of the treatment period, euthanize mice according to IACUC-approved protocols.

    • Excise tumors, measure their final weight, and process them for further analysis (e.g., Western blotting, immunohistochemistry).[4][10]

Protocol 4: Pharmacodynamic Analysis
  • Tissue Collection: Collect tumors and other relevant organs at the end of the study. Flash-freeze a portion for protein/RNA analysis and fix the remainder in formalin for immunohistochemistry (IHC).

  • Western Blotting:

    • Prepare protein lysates from tumor tissue.

    • Perform Western blotting to assess the levels of BRD4, BRD2, BRD3, c-Myc, and markers of apoptosis (cleaved caspase-3, cleaved PARP).[4][5]

  • Immunohistochemistry (IHC):

    • Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki67) and target engagement (e.g., BRD4).[4][10]

Visualizations

Mechanism of Action of this compound

ARV825_Mechanism cluster_0 This compound (PROTAC) cluster_2 Ubiquitin-Proteasome System cluster_3 Downstream Cellular Effects ARV825 This compound OTX015 BET Binder (OTX015 moiety) ARV825->OTX015 links CRBN_ligand E3 Ligase Binder (Pomalidomide moiety) ARV825->CRBN_ligand links BRD4 BRD4 Protein OTX015->BRD4 binds CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN_ligand->CRBN binds PolyUb Poly-ubiquitination Ub Ubiquitin (Ub) CRBN->Ub recruits Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation cMyc ↓ c-Myc Transcription Degradation->cMyc CellCycle G1 Cell Cycle Arrest cMyc->CellCycle Apoptosis ↑ Apoptosis cMyc->Apoptosis TumorGrowth ↓ Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Mechanism of this compound-induced BRD4 degradation and downstream effects.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (this compound or Vehicle) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 8. Final Tumor Weight & Pharmacodynamic Analysis (WB, IHC) Euthanasia->Analysis

Caption: Standard workflow for an this compound in vivo xenograft efficacy study.

References

Application Notes and Protocols for ARV-825 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-825 is a potent and selective small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins. It is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4 proteins, which are crucial epigenetic readers involved in the transcriptional regulation of key oncogenes like c-Myc.[1] this compound is comprised of a ligand for the BET bromodomains linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding action recruits BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation of BRD4 results in the downregulation of c-Myc, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4][5][6] These application notes provide detailed protocols for the solubilization and use of this compound in in vitro studies.

Data Presentation: this compound Solubility

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), making it a suitable solvent for preparing stock solutions for in vitro experiments. For aqueous-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

SolventSolubilitySource
DMSO100 mg/mL (108.29 mM)Selleck Chemicals[7]
DMSO~1 mg/mLCayman Chemical[8]
Dimethyl Formamide~15 mg/mLCayman Chemical[8]
WaterInsolubleSelleck Chemicals[7]
Ethanol3-6 mg/mLSelleck Chemicals[7]

Note: The solubility of this compound in DMSO can be affected by the purity of the solvent and the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[7]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 923.43 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 923.43 g/mol = 0.0092343 g = 9.23 mg

  • Weigh this compound:

    • Carefully weigh out 9.23 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7][9]

In Vitro Cell Viability Assay (e.g., MTT or CCK-8)

This protocol provides a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines may be required.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[1]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 nM to 1000 nM.[1]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Cell Viability Measurement:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[1]

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 600 nm.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Visualizations

ARV_825_Workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store prepare Prepare Serial Dilutions store->prepare Use Stock seed Seed Cells in 96-well Plate seed->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data (IC50) assay->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro studies.

ARV_825_Signaling_Pathway cluster_protac This compound Action (PROTAC) cluster_degradation Ubiquitin-Proteasome System cluster_downstream Downstream Effects ARV825 This compound BRD4 BRD4 ARV825->BRD4 Binds CRBN CRBN (E3 Ligase) ARV825->CRBN Binds TernaryComplex Ternary Complex (BRD4-ARV825-CRBN) Ubiquitination BRD4 Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome cMyc c-Myc Downregulation Proteasome->cMyc Leads to CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis Induction cMyc->Apoptosis

Caption: Simplified signaling pathway of this compound leading to BRD4 degradation and apoptosis.

References

Application Notes and Protocols for Cell Viability Assessment of ARV-825 using MTT/CCK-8 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-825 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4, for degradation.[1][2] As a heterobifunctional molecule, this compound links a ligand for the BET bromodomains to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding facilitates the recruitment of BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] The degradation of BRD4, a critical epigenetic reader, results in the downregulation of key oncogenes such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in various cancer cells.[4][5][6]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

Principle of the Assays

Both MTT and CCK-8 assays are reliable methods for determining cell viability.

  • MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The insoluble formazan crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.[7]

  • CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[9][10] The amount of formazan generated is directly proportional to the number of viable cells and can be measured by absorbance.[11] The CCK-8 assay is generally considered more convenient than the MTT assay as it does not require a solubilization step.[12]

Data Presentation

The following table summarizes the in vitro efficacy of this compound as determined by cell viability assays in various cancer cell lines.

Cell Line TypeCell LineAssay TypeIC50 (nM)Treatment Duration (hours)
Gastric CancerMGC803CCK-8<10072
Gastric CancerHGC27CCK-8<10072
NeuroblastomaIMR-32CCK-8~1072
NeuroblastomaSK-N-BE(2)CCK-8~1072
Thyroid CarcinomaTPC-1MTT~25-25048-96
CholangiocarcinomaHuCCT1CCK-8<5096

Experimental Protocols

Materials
  • This compound (prepare stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[7][12]

  • CCK-8 reagent[9][12]

  • DMSO (for MTT assay)[1]

  • Solubilization solution for MTT (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[13]

  • Phosphate Buffered Saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

General Workflow Diagram

G General Workflow for Cell Viability Assay with this compound cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_readout Data Acquisition A Prepare this compound Serial Dilutions D Add this compound Dilutions to Wells A->D B Harvest and Count Cells C Seed Cells in 96-well Plate B->C C->D Allow cells to attach overnight E Incubate for 24-96 hours D->E F Add MTT or CCK-8 Reagent E->F G Incubate for 1-4 hours F->G H Add Solubilization Solution (MTT only) G->H For MTT Assay I Measure Absorbance G->I For CCK-8 Assay H->I J Data Analysis (Calculate % Viability and IC50) I->J

Caption: General workflow for assessing cell viability after this compound treatment.

Protocol 1: MTT Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8][12] The optimal seeding density should be determined for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[1]

  • Drug Treatment:

    • Prepare a series of this compound dilutions in culture medium from your stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.[1]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 4 hours at 37°C, protected from light.[8][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[1][14]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7] Readings should be taken within 1 hour of solubilization.

Protocol 2: CCK-8 Assay
  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1).

  • Drug Treatment:

    • Follow the same drug treatment procedure as described in the MTT assay protocol (Step 2).

  • CCK-8 Addition and Incubation:

    • After the treatment period, add 10 µL of CCK-8 solution directly to each well.[9][11]

    • Incubate the plate for 1-4 hours at 37°C.[9][11] The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.[9][10]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[1]

  • Determine IC50:

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

This compound Signaling Pathway

G This compound Mechanism of Action cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_downstream Downstream Effects ARV825 This compound Ternary Ternary Complex (BRD4-ARV825-CRBN) ARV825->Ternary BRD4 BRD4 Protein BRD4->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degradation of BRD4 cMyc c-Myc Downregulation Proteasome->cMyc Leads to CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis

Caption: Mechanism of this compound leading to cancer cell death.

References

Application Note: Quantifying ARV-825 Induced Apoptosis using the Caspase-Glo® 3/7 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-825 is a potent, small-molecule PROTAC (Proteolysis Targeting Chimera) designed to selectively target Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4, for degradation.[1][2] By hijacking the body's own ubiquitin-proteasome system, this compound effectively removes these proteins from the cellular environment.[3] The degradation of BRD4, a key epigenetic reader, leads to the transcriptional downregulation of oncogenes such as c-Myc and anti-apoptotic proteins like Bcl-xL and BCL-2.[1][4] This disruption of critical cell survival pathways ultimately triggers the intrinsic apoptotic cascade, making this compound a promising therapeutic agent in oncology.[1][4]

The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][6][7] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[5][7] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[5][6][8] This application note provides a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify apoptosis induced by this compound in a cell-based model.

Signaling Pathway of this compound Induced Apoptosis

This compound functions as a heterobifunctional molecule, simultaneously binding to BRD4 and the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The subsequent decrease in BRD4 levels leads to the downregulation of its target genes, including the proto-oncogene c-Myc.[1][3] Reduced c-Myc expression, in turn, decreases the transcription of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3][4] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, an initiator caspase, then cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.[1]

ARV825_Apoptosis_Pathway cluster_cell Cellular Environment ARV825 This compound BRD4 BRD4 ARV825->BRD4 Binds CRBN E3 Ligase (CRBN) ARV825->CRBN Recruits Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation cMyc c-Myc Transcription BRD4->cMyc Promotes CRBN->Proteasome Ubiquitination & Degradation Proteasome->BRD4 Ub Ubiquitin Bcl2 Bcl-2/Bcl-xL Expression cMyc->Bcl2 Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release CytoC Cytochrome c Mitochondrion->CytoC Release Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp37 Activated Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently measuring the induction of apoptosis using the Caspase-Glo® 3/7 Assay.

Materials
  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., human cancer cell line)

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • White-walled, clear-bottom 96-well plates suitable for luminescence readings

  • Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8090)

  • Luminometer

  • Standard laboratory equipment (e.g., multichannel pipette, incubator)

Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[1]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 0.1 nM to 10 µM).[3]

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).

    • Optionally, include a positive control for apoptosis induction (e.g., staurosporine).[1]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][3]

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature before use.[8]

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is thoroughly dissolved.[8]

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1][9]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[1]

    • Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds at a low speed.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.[5]

  • Data Analysis:

    • Subtract the average luminescence value of the blank wells (medium and reagent only) from all other measurements.

    • Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-increase in caspase activity.[3]

    • Plot the fold-change in caspase activity against the concentration of this compound to generate a dose-response curve.

Experimental Workflow

The overall workflow for assessing this compound-induced apoptosis using the Caspase-Glo® 3/7 Assay is depicted below.

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding drug_treatment This compound Treatment (Dose-response & Time-course) cell_seeding->drug_treatment assay_prep Prepare Caspase-Glo® 3/7 Reagent drug_treatment->assay_prep reagent_addition Add Reagent to Wells drug_treatment->reagent_addition assay_prep->reagent_addition incubation Incubate at Room Temperature reagent_addition->incubation luminescence_measurement Measure Luminescence incubation->luminescence_measurement data_analysis Data Analysis (Fold change vs. control) luminescence_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.

Data Presentation

The quantitative data obtained from the Caspase-Glo® 3/7 assay can be effectively summarized in a table to facilitate comparison between different treatment conditions.

This compound Conc. (nM)Incubation Time (hr)Average Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity (vs. Vehicle)
0 (Vehicle)2415,2341,2871.0
102428,9452,5431.9
502476,1706,1235.0
10024152,34012,87610.0
25024243,74421,54316.0
0 (Vehicle)4818,3451,5671.0
104845,8633,9872.5
5048128,41511,0987.0
10048293,52025,43216.0
25048440,28038,76524.0

Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and specific activity of the this compound batch.

Conclusion

The Caspase-Glo® 3/7 Assay provides a robust and sensitive method for quantifying the apoptotic effects of this compound. Its simple "add-mix-measure" format makes it amenable to high-throughput screening, enabling efficient dose-response and time-course studies.[5][8] By following the detailed protocol outlined in this application note, researchers can reliably assess the pro-apoptotic activity of this compound and other targeted protein degraders, contributing to a deeper understanding of their therapeutic potential in cancer drug development.

References

Application Notes and Protocols for Annexin V/PI Staining for Apoptosis Following ARV-825 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-825 is a potent, small molecule PROTAC (Proteolysis Targeting Chimera) that induces the degradation of bromodomain and extraterminal domain (BET) proteins, primarily BRD4.[1][2] By recruiting BRD4 to the E3 ubiquitin ligase cereblon, this compound leads to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation of BRD4 has profound effects on gene transcription, leading to the downregulation of key oncogenes such as c-Myc.[4][5][6] The suppression of these survival signals ultimately triggers the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in various cancers.[7][8][9]

Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12][13] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[11][12] However, in late-stage apoptosis and necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the cellular DNA.[12][13] This dual-staining method allows for the quantitative assessment of apoptosis induced by compounds like this compound.[14][15][16]

These application notes provide a detailed protocol for inducing apoptosis with this compound and subsequently quantifying the apoptotic cell population using Annexin V/PI staining and flow cytometry.

Signaling Pathway of this compound Induced Apoptosis

This compound-mediated degradation of BRD4 initiates a cascade of events culminating in programmed cell death. The primary mechanism involves the disruption of transcriptional programs essential for cancer cell survival. Degradation of BRD4 leads to a significant downregulation of the oncogene c-Myc, a master regulator of cell proliferation and survival.[4][5][6] This, in turn, results in decreased expression of anti-apoptotic proteins from the BCL-2 family, such as Bcl-xL.[4][5] The imbalance between pro- and anti-apoptotic BCL-2 family proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c. This triggers the activation of the intrinsic apoptotic pathway, involving the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 and caspase-7.[5][14] These executioner caspases cleave key cellular substrates, such as PARP, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]

ARV825_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade ARV825 This compound Ternary_Complex Ternary Complex (this compound-BRD4-CRBN) ARV825->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex CRBN E3 Ligase (Cereblon) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for BRD4_Degradation BRD4 Degradation Proteasome->BRD4_Degradation cMyc_Gene c-Myc Gene BRD4_Degradation->cMyc_Gene Reduces transcription of Bcl_xL Bcl-xL (Anti-apoptotic) BRD4_Degradation->Bcl_xL Downregulates cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation cMyc_Protein->Bcl_xL Regulates Cytochrome_c Cytochrome c Bcl_xL->Cytochrome_c Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Workflow

The general workflow for assessing apoptosis after this compound treatment involves several key stages. It begins with cell culture and treatment with this compound. Following the incubation period, cells are harvested, washed, and then stained with Annexin V and Propidium Iodide. The stained cells are then promptly analyzed using a flow cytometer to quantify the different cell populations (viable, early apoptotic, and late apoptotic/necrotic).

Experimental_Workflow cluster_setup Experiment Setup cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture ARV825_Treatment 2. This compound Treatment (include vehicle control) Cell_Culture->ARV825_Treatment Incubation 3. Incubation (e.g., 24-48 hours) ARV825_Treatment->Incubation Cell_Harvesting 4. Cell Harvesting (adherent and floating cells) Incubation->Cell_Harvesting Cell_Washing_PBS 5. Cell Washing (cold PBS) Cell_Harvesting->Cell_Washing_PBS Resuspend_Binding_Buffer 6. Resuspend in 1X Annexin V Binding Buffer Cell_Washing_PBS->Resuspend_Binding_Buffer Add_AnnexinV 7. Add Annexin V-FITC Resuspend_Binding_Buffer->Add_AnnexinV Add_PI 8. Add Propidium Iodide Add_AnnexinV->Add_PI Incubate_Dark 9. Incubate at RT (15 min in the dark) Add_PI->Incubate_Dark Add_Binding_Buffer 10. Add 1X Binding Buffer Incubate_Dark->Add_Binding_Buffer Flow_Cytometry 11. Flow Cytometry Analysis Add_Binding_Buffer->Flow_Cytometry Data_Interpretation 12. Data Interpretation (Quadrants for viable, early apoptotic, late apoptotic) Flow_Cytometry->Data_Interpretation

Caption: Experimental workflow for apoptosis assays.

Quantitative Data Presentation

Treatment with this compound is expected to induce a dose-dependent increase in apoptosis. The following table summarizes representative quantitative data from Annexin V/PI staining experiments.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

This compound Conc. (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
2578.4 ± 3.515.1 ± 2.26.5 ± 1.3
10055.9 ± 4.232.8 ± 3.111.3 ± 1.9
25030.1 ± 3.851.6 ± 4.518.3 ± 2.4
Data are presented as mean ± standard deviation from three independent experiments.[14]

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by a fluorochrome-conjugated Annexin V.[12][14] Late-stage apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[12][14]

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate cell line and complete culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight (for adherent cells).

  • Drug Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. It is also advisable to include a positive control for apoptosis induction (e.g., staurosporine).[14]

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[14]

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).

    • Combine the detached adherent cells with their corresponding supernatant from the previous step.[14]

    • For suspension cells, collect the entire cell suspension.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[14]

  • Cell Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.[14]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[14]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[14]

    • Add 5-10 µL of PI staining solution.[14]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[14]

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.[14]

    • Collect a minimum of 10,000 events per sample.[14]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative[14]

  • Early apoptotic cells: Annexin V-positive and PI-negative[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[14]

References

Application Notes: Immunohistochemical Analysis of BRD4 Protein Degradation by ARV-825 in Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably MYC[1][2]. Its overexpression and aberrant activity are implicated in the pathogenesis of various cancers, making it a prime therapeutic target[3][4][5]. ARV-825 is a novel therapeutic agent known as a Proteolysis Targeting Chimera (PROTAC). This bifunctional molecule induces the degradation of BRD4 by hijacking the cell's own protein disposal machinery, offering a more potent and sustained suppression of downstream signaling compared to traditional small-molecule inhibitors[2][6][7].

Principle of the Assay

This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that binds to the E3 ubiquitin ligase, Cereblon (CRBN)[6][7]. This dual binding brings BRD4 into close proximity with the E3 ligase, facilitating the ubiquitination of BRD4 and marking it for degradation by the 26S proteasome[1][2].

Immunohistochemistry (IHC) is an essential technique used to visualize the expression and spatial localization of proteins within the morphological context of a tissue[3]. By applying IHC to tumor samples, researchers can assess the pharmacodynamic effects of this compound. A significant reduction in the nuclear staining intensity of BRD4 in this compound-treated tumor tissues compared to vehicle-treated controls serves as a direct indicator of successful target protein degradation[3][8].

Quantitative Data Summary

The efficacy of this compound in degrading BRD4 has been quantified across various preclinical models. The following table summarizes key findings on BRD4 reduction following treatment.

Cancer Type / ModelTreatmentAssay MethodResultReference
Neuroblastoma (Xenograft)This compoundWestern BlotSignificant downregulation of BRD4 protein expression in tumors vs. control.[2]
Gastric Cancer (Xenograft)This compoundImmunohistochemistrySignificant downregulation of BRD4 protein levels in tumors vs. control.[8]
Rat Skin (Surrogate Tissue)ARCC-29 (BRD4 PROTAC) 2 mg/kg, once weeklyImmunohistochemistry60-90% reduction in BRD4 levels compared to vehicle.[9]
Rat Skin (Surrogate Tissue)ARCC-29 (BRD4 PROTAC) 0.3 mg/kg, twice weeklyImmunohistochemistry10-30% decrease in BRD4 levels compared to vehicle.[9]
Human PBMCs (ex-vivo)ARCC-29 (BRD4 PROTAC)Flow CytometryBRD4 levels reduced to 6-35% of vehicle control.[9]

Mechanism of Action: this compound-Mediated BRD4 Degradation

The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of the BRD4 protein.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway ARV825 This compound BRD4 BRD4 Protein ARV825->BRD4 Binds CRBN E3 Ligase (Cereblon) ARV825->CRBN Binds Ternary BRD4-ARV825-CRBN Ternary Complex BRD4->Ternary CRBN->Ternary Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment of Ubiquitin Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeting for Degradation Proteasome->ARV825 This compound is Recycled (Catalytic Action) Degraded Degraded Peptides Proteasome->Degraded G start Start: FFPE Tumor Tissue prep 1. Tissue Preparation (Fixation, Dehydration, Embedding) start->prep section 2. Sectioning (4-5 µm) prep->section deparaffin 3. Deparaffinization & Rehydration section->deparaffin retrieval 4. Antigen Retrieval (Heat-Induced, Citrate Buffer) deparaffin->retrieval block 5. Blocking (Normal Serum) retrieval->block primary 6. Primary Antibody Incubation (Anti-BRD4, 4°C Overnight) block->primary secondary 7. Secondary Antibody Incubation primary->secondary detect 8. Detection (ABC Reagent) secondary->detect develop 9. Chromogen Development (DAB Substrate) detect->develop counterstain 10. Counterstaining (Hematoxylin) develop->counterstain mount 11. Dehydration & Mounting counterstain->mount analyze 12. Microscopy & Analysis mount->analyze

References

Troubleshooting & Optimization

Technical Support Center: Identifying ARV-825 Off-Target Effects in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-target effects of ARV-825 in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] Its primary targets are BRD4, a key epigenetic reader involved in gene expression, as well as other BET family members, BRD2 and BRD3.[1][2]

Q2: How does this compound work?

This compound works by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target BET proteins.[1][3] This proximity leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[1][3] This targeted degradation results in a sustained downregulation of BET proteins and their associated signaling pathways, such as the c-Myc pathway.[1][4]

Q3: What are the known on-target effects of this compound besides BRD4 degradation?

In addition to BRD4, this compound potently degrades other members of the BET family, namely BRD2 and BRD3.[1][2] This is due to the conserved nature of the bromodomains within the BET family.[1]

Q4: What are the potential off-target effects of this compound in proteomic studies?

While this compound is designed for selectivity towards BET proteins, its use of a pomalidomide-based E3 ligase binder introduces the potential for off-target degradation of other proteins.[1] A known class of off-targets for such binders are zinc-finger (ZF) proteins.[1]

Q5: How can I identify off-target effects of this compound in my experiments?

Global proteomic analysis using mass spectrometry is the most comprehensive method for identifying off-target effects.[1] Techniques such as label-free quantification (LFQ) or tandem mass tagging (TMT) can be used to compare protein abundance in cells treated with this compound versus a vehicle control.[1]

Q6: What is a recommended treatment timeframe with this compound to distinguish direct off-targets from secondary effects in a proteomics experiment?

To differentiate between direct off-target degradation and downstream secondary effects, it is advisable to use shorter treatment times, typically less than 6 hours.[1] This helps to capture the initial protein degradation events before widespread changes in gene expression and protein synthesis occur.[1]

Troubleshooting Guide

Issue 1: My proteomic data shows degradation of proteins other than BRD2, BRD3, and BRD4.

  • Possible Cause 1: Off-target degradation.

    • Troubleshooting Steps:

      • Validate with an orthogonal method: Confirm the degradation of potential off-targets using Western blotting with specific antibodies.[1]

      • Perform a dose-response experiment: Analyze the degradation of the potential off-target at various concentrations of this compound to see if it follows a similar dose-dependency as BRD4 degradation.[1]

      • Use a negative control: Treat cells with an inactive analogue of this compound. If the protein is still degraded, the effect may not be specific to the PROTAC mechanism.[1]

  • Possible Cause 2: Secondary effects.

    • Troubleshooting Steps:

      • Perform a time-course experiment: Analyze protein levels at earlier time points (e.g., 1, 2, 4 hours) to distinguish direct degradation from later, secondary effects.

      • Pathway analysis: Use bioinformatics tools to determine if the unexpectedly degraded proteins are part of pathways downstream of BET protein degradation.

Issue 2: I am not observing efficient degradation of the target proteins (BRD2, BRD3, BRD4).

  • Possible Cause 1: Suboptimal this compound concentration or treatment time.

    • Troubleshooting Steps:

      • Optimize concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

      • Optimize treatment time: Conduct a time-course experiment to identify the time point of maximal degradation.

  • Possible Cause 2: Low expression of Cereblon (CRBN).

    • Troubleshooting Steps:

      • Assess CRBN expression: Check the expression level of CRBN in your cell line using Western blot or by consulting public databases. Low CRBN expression can lead to reduced efficacy of this compound.[1]

  • Possible Cause 3: Issues with this compound compound.

    • Troubleshooting Steps:

      • Verify compound integrity: Ensure proper storage and handling of the this compound compound. Consider purchasing from a reputable supplier.

      • Check solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to cell culture media.

Issue 3: My proteomic data is highly variable between replicates.

  • Possible Cause: Inconsistent sample preparation.

    • Troubleshooting Steps:

      • Standardize cell culture and treatment: Ensure that cell passage number, confluency, and treatment conditions are consistent across all replicates.[1]

      • Standardize protein extraction and digestion: Use a consistent protocol for cell lysis, protein quantification, and enzymatic digestion to minimize variability.

Quantitative Data Summary

The following table summarizes the on-target proteins of this compound and their reported binding affinities and degradation concentrations. These values can vary depending on the cell line and experimental conditions.

Target ProteinLigand Binding (Kd)Half-maximal Degradation (DC50)Cell LineReference
BRD4 (BD1)90 nM< 1 nMCA46[3][5]
BRD4 (BD2)28 nM< 1 nMCA46[3][5]
BRD2Not specifiedDegradedGastric Cancer Cells[2]
BRD3Not specifiedDegradedGastric Cancer Cells[2]

Experimental Protocols

General Protocol for Off-Target Identification using Mass Spectrometry-Based Proteomics [1]

This protocol provides a general workflow for identifying on- and off-target effects of this compound.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with this compound at a predetermined optimal concentration and for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.

    • Include a vehicle control (e.g., DMSO) and ideally a negative control compound.

    • Perform experiments in biological triplicate.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a standardized amount of protein from each sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin.

  • Peptide Cleanup and Mass Spectrometry:

    • Desalt the peptide samples using a C18 column.

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS).

    • Acquire data in a label-free (LFQ) or tandem mass tag (TMT) quantification mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification and quantification.

    • Statistically analyze the data to identify proteins with significantly altered abundance in this compound treated samples compared to controls.

    • Perform pathway and gene ontology analysis to understand the biological implications of the observed protein changes.

Visualizations

ARV825_Mechanism ARV825 This compound TernaryComplex Ternary Complex (BRD4-ARV825-CRBN) ARV825->TernaryComplex BRD4 BRD4 (BET Protein) BRD4->TernaryComplex CRBN Cereblon (E3 Ligase) CRBN->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-Myc & other targets Degradation->Downstream Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment (this compound, Vehicle, Control) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Processing Raw Data Processing (Protein ID & Quantification) LCMS->Processing Stats Statistical Analysis (Identify significant changes) Processing->Stats Bioinformatics Pathway & GO Analysis Stats->Bioinformatics Identification Identification Bioinformatics->Identification Identification of On- & Off-Targets

References

Optimizing ARV-825 concentration for maximum degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARV-825. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum degradation of target proteins using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that is designed to selectively target Bromodomain and Extra-Terminal domain (BET) proteins, including BRD2, BRD3, and BRD4, for degradation.[1][2][3] It consists of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4][5] This proximity leads to the ubiquitination of the BET proteins, marking them for degradation by the cell's natural protein disposal system, the proteasome.[1][3] This targeted degradation leads to the suppression of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]

Q2: What is the optimal concentration range for this compound?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, for most cancer cell lines, the effective concentration for BRD4 degradation (DC50) is typically in the low nanomolar range (<1 nM to 50 nM).[4][6] For cell viability assays (IC50), concentrations can range from the low nanomolar to the low micromolar range.[1][7] It is recommended to perform a dose-response experiment starting from 0.1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental goals.[1]

Q3: I am observing a decrease in protein degradation at higher concentrations of this compound. What is happening?

A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8][9] At very high concentrations, this compound is more likely to form binary complexes with either the target protein (BRD4) or the E3 ligase (CRBN) separately, rather than the productive ternary complex required for degradation.[8][9] This leads to a bell-shaped dose-response curve where the degradation effect decreases at supra-optimal concentrations.[9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[8]

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of response to this compound:

  • Low Cereblon (CRBN) Expression: The efficacy of this compound is dependent on the expression level of the E3 ligase CRBN.[7][10] Cell lines with low CRBN expression may exhibit reduced sensitivity to this compound. It is advisable to check the CRBN expression level in your cell line of interest.[11]

  • Poor Cell Permeability: Although generally cell-permeable, issues with cellular uptake can occur with large molecules like PROTACs.[8][12][13] Ensure proper dissolution and handling of the compound.

  • Compound Instability: Assess the stability of this compound in your cell culture medium over the time course of your experiment.[8]

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can impact the efficiency of the ubiquitin-proteasome system and, consequently, the effectiveness of this compound.[8]

Q5: Are there any known off-target effects of this compound?

A5: While designed for selectivity towards BET proteins, PROTACs that utilize a pomalidomide-based E3 ligase binder, like this compound, have the potential for off-target degradation of other proteins, notably zinc-finger (ZF) proteins.[11] It is recommended to validate key findings with orthogonal methods, such as Western blotting for specific potential off-targets, to confirm the specificity of the observed effects.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low BRD4 degradation 1. Suboptimal this compound concentration. 2. Low CRBN expression in the cell line.[7][10] 3. Poor cell permeability or compound instability.[8] 4. Incorrect experimental procedure.1. Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to find the optimal concentration.[1] 2. Verify CRBN expression levels via Western Blot or qPCR.[11] 3. Ensure proper compound dissolution and check for stability in media. 4. Review the detailed experimental protocol for Western Blotting.
"Hook Effect" observed (decreased degradation at high concentrations) Formation of non-productive binary complexes at supra-optimal concentrations.[8][9]Perform a wide dose-response curve to identify the optimal concentration for maximal degradation and avoid using concentrations that are too high.[8]
High variability between replicates 1. Inconsistent cell seeding density. 2. Variation in treatment duration or drug concentration. 3. Inconsistent cell health or passage number.[8]1. Ensure uniform cell seeding across all wells/plates. 2. Use precise pipetting techniques and ensure consistent incubation times. 3. Standardize cell culture conditions and use cells within a defined passage number range.[8]
High cytotoxicity in normal/non-cancerous cells The concentration of this compound may be too high for the specific normal cell line.[9]1. Perform a dose-response experiment on both normal and cancer cell lines to identify a therapeutic window.[9] 2. Reduce the treatment duration for normal cells.[9]
Unexpected changes in other protein levels 1. Off-target degradation.[11] 2. Downstream secondary effects of BRD4 degradation.[11]1. Validate potential off-targets using Western Blot.[11] 2. Perform a time-course experiment to distinguish between early direct degradation and later secondary effects.[11]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound across various cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound on Cell Viability

Cell LineCancer TypeIC50 (nM)Treatment Duration (hours)Reference
IMR-32Neuroblastoma~7.072[7]
SH-SY5YNeuroblastoma~53.772[7]
SK-N-SHNeuroblastoma~146.972[7]
SK-N-BE(2)Neuroblastoma~232.872[7]
HGC27Gastric Cancer<5072[2]
MGC803Gastric Cancer<5072[2]
TPC-1Thyroid Carcinoma~25-5072[2]
22RV1Prostate Cancer0.5772[2]
NAMALWABurkitt's Lymphoma172[2]
CA46Burkitt's Lymphoma172[2]

Table 2: Half-Maximal Degradation Concentration (DC50) of this compound for BRD4

Cell LineCancer TypeDC50 (nM)Treatment DurationReference
Multiple Cell LinesVarious<1Overnight[4]
22RV1Prostate Cancer0.5724 hours[6]
NAMALWABurkitt's Lymphoma1Overnight[6]
CA46Burkitt's Lymphoma1Overnight[6]

Detailed Experimental Protocols

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream proteins like c-MYC following this compound treatment.[1]

Methodology:

  • Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][2]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-15% Tris-glycine polyacrylamide gel.[1][2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein levels, normalized to the loading control.[1]

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][7]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours until the color develops.[1]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[1]

Visualizations

ARV825_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects ARV825 This compound BRD4 BRD4 ARV825->BRD4 Binds to BET domain CRBN E3 Ligase (CRBN) ARV825->CRBN Binds to E3 Ligase Ternary_Complex Ternary Complex (BRD4-ARV825-CRBN) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Mediates cMYC c-MYC Downregulation Degradation->cMYC Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_0 Experiment Setup cluster_1 Analysis cluster_2 Data Interpretation start Cell Seeding treatment This compound Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis treatment->lysis cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot protein_quant->western_blot wb_analysis Densitometry Analysis (BRD4 & c-MYC levels) western_blot->wb_analysis cv_analysis IC50 Calculation cell_viability->cv_analysis

References

Technical Support Center: Optimizing ARV-825 In Vitro Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARV-825, a potent proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to determine the optimal treatment time for this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeframe for BRD4 degradation after this compound treatment?

A1: this compound induces rapid and sustained degradation of BRD4. In many cancer cell lines, significant degradation of BRD4 can be observed as early as 6 hours post-treatment. The degradation is often long-lasting, with studies showing that even after the removal of this compound from the cell culture medium, BRD4 protein levels may not recover for up to 24 hours.[1]

Q2: How long should I treat my cells with this compound to observe downstream effects like c-Myc suppression and apoptosis?

A2: The suppression of downstream targets such as c-Myc typically follows the degradation of BRD4 and can also be observed within hours of treatment.[1][2] For observing effects on cell viability, cell cycle arrest, and apoptosis, longer incubation times are generally required. Common time points for these assays in published studies range from 24 to 96 hours.[3][4][5] It is crucial to perform a time-course experiment to determine the optimal window for your specific cell line and experimental endpoint.

Q3: Does the optimal treatment time for this compound vary between different cell lines?

A3: Yes, the optimal treatment time can vary significantly between different cell lines. This variability can be due to several factors, including the basal expression levels of BRD4 and Cereblon (CRBN), the E3 ligase component recruited by this compound, as well as the cell line's intrinsic proliferation rate and metabolic activity.[6] Therefore, it is essential to empirically determine the optimal treatment duration for each new cell line being studied.

Q4: What are the key considerations when designing a time-course experiment for this compound?

A4: When designing a time-course experiment, it is important to select a range of time points that will capture the onset, peak, and duration of the expected biological effects. For BRD4 degradation, consider early time points (e.g., 2, 4, 6, 8 hours) and at least one later time point (e.g., 24 hours). For downstream effects like apoptosis, a broader range of time points is recommended (e.g., 24, 48, 72, 96 hours). Always include a vehicle-treated control (e.g., DMSO) for each time point.

Troubleshooting Guide

Issue 1: Inconsistent BRD4 Degradation at a Fixed Time Point

  • Possible Cause: Cell density and confluency can significantly impact cellular processes and drug response.

  • Suggestion: Ensure consistent cell seeding density across all experiments. It is recommended to perform experiments when cells are in the logarithmic growth phase and at a confluency that avoids contact inhibition.

Issue 2: Minimal Downstream Effects Despite Effective BRD4 Degradation

  • Possible Cause: The timing of analysis may not be optimal for observing the desired downstream phenotype. There can be a temporal delay between target degradation and subsequent cellular responses.

  • Suggestion: Perform a detailed time-course experiment to analyze downstream markers (e.g., c-Myc, cleaved PARP, Annexin V staining) at multiple time points after confirming BRD4 degradation.

Issue 3: High Cell Death at Early Time Points

  • Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to rapid and widespread cytotoxicity that can mask more subtle, time-dependent effects.

  • Suggestion: Perform a dose-response experiment at a fixed, early time point (e.g., 24 hours) to identify a concentration that effectively degrades BRD4 without causing excessive immediate cell death. Use this optimized concentration for subsequent time-course experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound treatment from various studies.

Table 1: BRD4 Degradation Time in Various Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationTime for Significant DegradationReference
Burkitt's Lymphoma cellsLymphomapM range~6 hours
Cholangiocarcinoma cellsCholangiocarcinomaNot specified24 hours (sustained)[1]
Thyroid Carcinoma cellsThyroid Cancer100 nM24 hours[7]

Table 2: Time-Dependent Effects of this compound on Cellular Phenotypes

Cell LineCancer TypeThis compound ConcentrationEffectTime PointReference
Neuroblastoma cellsNeuroblastomaVariesCell Cycle Arrest & ApoptosisNot specified[3][8]
Gastric Cancer cellsGastric CancerVariesCell Cycle Block & Apoptosis72 hours[4]
B cell Lymphoma cellsLymphomaNot specifiedIncreased Caspase 3/724-48 hours[9]
ER-positive Breast Cancer cellsBreast Cancer50 nMGrowth Suppression96 hours[5]

Experimental Protocols

Protocol 1: Time-Course Analysis of BRD4 Degradation by Western Blot

  • Cell Seeding: Plate cells at a predetermined optimal density in multi-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) post-treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative level of BRD4 protein at each time point compared to the vehicle control.

Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry

  • Cell Seeding: Plate cells in multi-well plates at an appropriate density.

  • Drug Treatment: Treat cells with this compound or vehicle control.

  • Time Points: At desired time points (e.g., 24, 48, 72, 96 hours), harvest both adherent and floating cells.

  • Staining: Stain the cells with an Annexin V/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) at each time point.

Visualizations

ARV825_Signaling_Pathway cluster_0 This compound Mediated Degradation cluster_1 Downstream Effects ARV825 This compound Ternary_Complex Ternary Complex (BRD4-ARV825-CRBN) ARV825->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMyc c-Myc Transcription Suppression Degradation->cMyc Cell_Cycle Cell Cycle Arrest (G1 Phase) cMyc->Cell_Cycle Apoptosis Apoptosis Induction cMyc->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_timecourse Time-Course Experiment cluster_results Data Interpretation Start Select Cell Line & Endpoint Seeding Optimize Cell Seeding Density Start->Seeding Dose_Response Determine Optimal this compound Concentration (Dose-Response) Seeding->Dose_Response Treatment Treat Cells with Optimal This compound Concentration Dose_Response->Treatment Time_Points Harvest at Multiple Time Points (e.g., 0, 6, 12, 24, 48, 72h) Treatment->Time_Points Analysis Analyze Endpoint: - BRD4 Levels (Western Blot) - Viability (MTT/CCK8) - Apoptosis (FACS) Time_Points->Analysis Data_Analysis Quantify Results & Plot vs. Time Analysis->Data_Analysis Optimal_Time Determine Optimal Treatment Time Data_Analysis->Optimal_Time

References

ARV-825 Technical Support Center: Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ARV-825 in cell culture media. All experimental protocols are detailed, and quantitative data is summarized for ease of reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective BET (Bromodomain and Extra-Terminal) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that consists of a ligand for the target protein (BRD4) and a ligand for an E3 ubiquitin ligase, Cereblon (CRBN), joined by a chemical linker.[1][2] This dual-binding action brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[3][4] By degrading BRD4, this compound disrupts the transcription of key oncogenes, most notably c-MYC, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.[2][3]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How long is this compound stable in cell culture media?

A3: While specific half-life data in various cell culture media is not extensively published, studies have shown that this compound demonstrates activity in cell culture for up to 72 hours.[3] However, the stability of this compound can be influenced by several factors, including the pH of the media and the presence of serum. One study noted pH-dependent hydrolytic degradation of this compound.[5] It is recommended that researchers determine the stability of this compound under their specific experimental conditions.

Q4: What are the known on-target and potential off-target effects of this compound?

A4: The primary on-target effects of this compound are the degradation of BET family proteins, including BRD4, BRD2, and BRD3.[3][4] This leads to the downregulation of their transcriptional targets, most notably c-MYC.[3] As with other PROTACs that utilize a thalidomide-based ligand for CRBN, there is a potential for off-target degradation of other proteins, particularly zinc-finger proteins. It is advisable to confirm on-target effects and assess potential off-targets using orthogonal methods, such as proteomics.

Q5: What is the "hook effect" and is it relevant for this compound?

A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein is reduced. This occurs because the bifunctional PROTAC molecules can form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can result in a bell-shaped dose-response curve. The hook effect has been observed with this compound and should be considered when designing dose-response experiments.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Loss of this compound activity in long-term experiments (>48 hours) Degradation in cell culture media: this compound may undergo hydrolytic degradation, especially in media with a non-optimal pH.[5]- Determine the stability of this compound in your specific cell culture medium using the protocol provided below.- Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments.- Ensure the pH of your cell culture medium is stable throughout the experiment.
Inconsistent results between experiments Variability in this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.- Aliquot the DMSO stock solution into single-use vials and store at -80°C.- Prepare fresh dilutions in cell culture media for each experiment.
Inconsistent cell culture conditions: Cell density, passage number, and serum concentration can affect cellular response to this compound.- Standardize cell seeding density and passage number for all experiments.- Use a consistent batch and concentration of serum.
No or low degradation of BRD4 observed Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line or may be in the range of the "hook effect".- Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation.[2]
Low expression of Cereblon (CRBN): The E3 ligase CRBN is essential for this compound-mediated degradation.[3]- Check the expression level of CRBN in your cell line using Western blot or by consulting public databases.
Poor cell permeability: Although generally cell-permeable, issues with cellular uptake can occur.- Ensure complete dissolution of this compound in the cell culture media.
Unexpected cytotoxicity in control cells DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines.- Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Metric Cell Line Value
IC50 (72h) Gastric Cancer (HGC27, MGC803)~10-30 nM[3]
Acute Myeloid Leukemia (various)2-50 nM[5]
DC50 (BRD4 Degradation) Prostate Cancer (22RV1)0.57 nM[7]
Burkitt's Lymphoma (NAMALWA)< 1 nM[1][7]
Burkitt's Lymphoma (CA46)< 1 nM[1][7]

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

Objective: To determine the half-life of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium (with and without 10% FBS) from a 10 mM DMSO stock.

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Quenching and Sample Preparation: Immediately add the 100 µL aliquot to a tube containing 200 µL of cold acetonitrile with the internal standard to stop any further degradation and precipitate proteins. Vortex and centrifuge the samples.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the natural logarithm of the percentage of remaining this compound against time to determine the degradation rate constant and the half-life.

Protocol 2: Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 protein following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis on the protein bands to quantify the levels of BRD4 and c-MYC relative to the loading control.

Visualizations

ARV_825_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to super-enhancers PolyUb_BRD4 Poly-ubiquitinated BRD4 BRD4->PolyUb_BRD4 Ubiquitination Transcription Transcription cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto Export ARV825 This compound ARV825->BRD4 Binds CRBN Cereblon (E3 Ligase) ARV825->CRBN CRBN->PolyUb_BRD4 Ub Ubiquitin Ub->PolyUb_BRD4 Proteasome Proteasome Degradation Degradation Proteasome->Degradation PolyUb_BRD4->Proteasome Translation Translation cMYC_mRNA_cyto->Translation cMYC_Protein c-MYC Protein Translation->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation

Caption: this compound mediated degradation of BRD4 and its downstream effects on the c-MYC pathway.

Experimental_Workflow start Start prepare_solutions Prepare this compound Working Solution in Cell Culture Media start->prepare_solutions incubate Incubate at 37°C, 5% CO₂ prepare_solutions->incubate collect_samples Collect Aliquots at Specific Time Points incubate->collect_samples quench Quench with Acetonitrile + Internal Standard collect_samples->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate % Remaining and Half-life analyze->calculate end End calculate->end

Caption: Workflow for determining this compound stability in cell culture media.

Troubleshooting_Guide start Inconsistent or No BRD4 Degradation check_concentration Is the this compound concentration optimized? start->check_concentration check_crbn Is CRBN expressed in the cell line? check_concentration->check_crbn Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_stability Is this compound stable in the media? check_crbn->check_stability Yes western_crbn Check CRBN by Western Blot check_crbn->western_crbn No stability_assay Perform Stability Assay (LC-MS/MS) check_stability->stability_assay No replenish_media Replenish Media with Fresh this compound stability_assay->replenish_media

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming Poor Cell Permeability of ARV-825

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARV-825. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a particular focus on its characteristic poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4, for degradation.[1][2] It is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5][6] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][3] By eliminating BRD4, this compound downregulates the expression of key oncogenes, most notably c-MYC, which in turn inhibits cell proliferation, arrests the cell cycle, and induces apoptosis in cancer cells.[3][6][7]

Q2: I am not observing the expected level of BRD4 degradation in my cell-based assay. What could be the issue?

A2: A common reason for a discrepancy between the expected and observed activity of this compound is its poor cell permeability.[8] PROTACs like this compound are large molecules with high molecular weights and polar surface areas, which can hinder their ability to efficiently cross the cell membrane and reach their intracellular targets.[8] Other potential issues include suboptimal compound concentration or incubation time, low expression of Cereblon (CRBN) in your cell line, or problems with the compound's solubility and stability in your assay medium.

Q3: What is the "hook effect" and how does it relate to this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at very high concentrations of the compound.[9] This occurs because at excessive concentrations, this compound is more likely to form separate binary complexes with either BRD4 or the E3 ligase, rather than the productive ternary complex (BRD4-ARV-825-E3 ligase) required for degradation.[9] This can result in a bell-shaped dose-response curve.[9] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

Problem: My this compound stock solution in DMSO precipitates when diluted into my aqueous cell culture medium.

Possible Cause: this compound has poor aqueous solubility.[8] The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is not high enough to maintain its solubility.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid cellular toxicity. However, you may need to test the tolerance of your specific cell line to slightly higher concentrations if solubility is a major issue.

  • Use a Co-solvent: Consider using a different or additional water-miscible organic solvent in your stock solution, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400). Always perform a vehicle control to ensure the solvent mixture does not affect your experimental results.

  • Gentle Warming: Gently warming the solution may aid in dissolution, but be cautious as this could potentially degrade the compound.

  • Sonication: Brief sonication of the diluted solution can help to break up aggregates and improve dispersion.

  • Reduce Final Compound Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound in your experiments.

Issue 2: Low or No Observed BRD4 Degradation

Problem: I am not observing significant degradation of BRD4 by Western blot, even at concentrations where this compound is reported to be active.

Possible Causes:

  • Poor Cell Permeability: The compound is not efficiently entering the cells.

  • Suboptimal Concentration or Incubation Time: The concentration range or the duration of treatment may not be optimal for your specific cell line.

  • Low Cereblon (CRBN) Expression: The E3 ligase recruited by this compound may be expressed at low levels in your cell line.

  • Proteasome Inhibition: The proteasome may be inhibited in your experimental system, preventing the degradation of ubiquitinated BRD4.

Troubleshooting Steps:

  • Optimize Concentration and Time:

    • Dose-Response Experiment: Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the half-maximal degradation concentration (DC50).

    • Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) at a fixed, effective concentration to identify the optimal treatment duration.

  • Assess CRBN Expression: Check the expression level of CRBN in your cell line of interest using Western blotting or by consulting public databases. If CRBN expression is low, consider using a different cell line.

  • Confirm Proteasome Activity: As a positive control for the degradation pathway, co-treat cells with a known proteasome inhibitor (e.g., MG132). This should rescue BRD4 from degradation by this compound, confirming that the ubiquitin-proteasome system is active.

  • Consider Permeability-Enhancing Strategies (for advanced users):

    • Amide-to-Ester Substitution: Chemical modification of the linker by replacing an amide bond with an ester can reduce the number of hydrogen bond donors and improve cell permeability.[4] This would require sourcing or synthesizing an analog of this compound.

    • Linker Optimization: Modifying the linker to be shorter or more rigid can also enhance permeability.

Quantitative Data Summary

ParameterValueCell Line(s)Reference(s)
Binding Affinity (Kd)
BRD4 BD190 nM-[4][10]
BRD4 BD228 nM-[4][10]
In Vitro Efficacy
IC50 (Cell Viability)
Gastric Cancer (MGC803, HGC27)<100 nMMGC803, HGC27[11]
Neuroblastoma (IMR-32, SK-N-BE(2))~7-233 nMIMR-32, SK-N-BE(2)[10]
Thyroid Carcinoma (TPC-1)~25-250 nMTPC-1[12]
Cholangiocarcinoma (HuCCT1)Not specifiedHuCCT1[7]
DC50 (BRD4 Degradation)
Burkitt's Lymphoma<1 nM-[6][13]
Solubility
DMSO~1 mg/mL-[7]
Dimethyl formamide~15 mg/mL-[7]

Experimental Protocols

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream proteins like c-MYC following this compound treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software to determine relative protein levels.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours until the color develops.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.

Mandatory Visualizations

ARV825_Mechanism cluster_cell Cell cluster_nucleus Nucleus ARV825 This compound Ternary_Complex BRD4-ARV-825-CRBN Ternary Complex ARV825->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Transcription Activation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation BRD4_degradation_effect Reduced BRD4 Levels cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation BRD4_degradation_effect->cMYC_Gene Inhibition of Transcription

Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream effects on c-MYC.

Western_Blot_Workflow start Start cell_culture 1. Cell Seeding & Treatment with this compound start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-BRD4, anti-c-MYC, anti-GAPDH) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection analysis 10. Densitometry Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of this compound-mediated protein degradation.

Troubleshooting_Permeability start Problem: Poor this compound Activity check_solubility Is the compound precipitating in the media? start->check_solubility yes_solubility Yes check_solubility->yes_solubility no_solubility No check_solubility->no_solubility optimize_formulation Optimize Formulation: - Adjust DMSO % - Use co-solvents - Sonicate yes_solubility->optimize_formulation check_concentration Have concentration and time been optimized? no_solubility->check_concentration yes_conc Yes check_concentration->yes_conc no_conc No check_concentration->no_conc check_crbn Is CRBN expressed in the cell line? yes_conc->check_crbn optimize_conditions Perform Dose-Response and Time-Course Experiments no_conc->optimize_conditions yes_crbn Yes check_crbn->yes_crbn no_crbn No check_crbn->no_crbn advanced_strategies Consider Advanced Strategies: - Permeability Assays - Structural Analogs yes_crbn->advanced_strategies change_cell_line Consider a different cell line no_crbn->change_cell_line

Caption: Troubleshooting workflow for addressing poor cell permeability and activity of this compound.

References

ARV-825 Dose-Response Curve Analysis and Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-825. The information is designed to assist with experimental design, data interpretation, and troubleshooting common issues encountered during dose-response analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Bromodomain and Extra-Terminal (BET) protein degrader.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), a hetero-bifunctional molecule that induces the degradation of BET proteins, primarily BRD4, but also BRD2 and BRD3.[2][3] this compound consists of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][5] This targeted degradation results in a sustained downregulation of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6]

Q2: How does this compound differ from traditional BET inhibitors like JQ1 or OTX015?

A2: Traditional BET inhibitors, such as JQ1 and OTX015, act by reversibly binding to the bromodomains of BET proteins, competitively inhibiting their function. In contrast, this compound is an event-driven catalyst that removes the entire protein from the cell.[5] This leads to a more profound and sustained downstream effect compared to small-molecule inhibitors.[7][8] Studies have shown that this compound has a lower IC50 value and demonstrates a better suppressive effect on cancer cell viability than OTX015 and JQ1.[8][9][10]

Q3: What is the "hook effect" in the context of this compound dose-response curves?

A3: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where the degradation of the target protein decreases at very high concentrations of the PROTAC.[11] This occurs because at excessive concentrations, this compound can form separate binary complexes with either BRD4 or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex (BRD4-ARV-825-E3 ligase).[11] This can result in a bell-shaped dose-response curve.[11] It is crucial to perform a wide dose-range experiment to identify the optimal concentration for maximal degradation and to avoid misinterpreting the hook effect as a loss of activity.

Q4: Are there known off-target effects for this compound?

A4: While this compound is designed to be selective for BET proteins, potential off-target effects can occur. Like other PROTACs that utilize a pomalidomide-based E3 ligase binder, there is a possibility of off-target degradation of other proteins, particularly zinc-finger (ZF) proteins.[2] It is recommended to validate key findings with orthogonal methods, such as Western blotting for specific potential off-targets, to confirm the specificity of this compound's effects in your experimental system.[2]

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected BRD4 degradation.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Troubleshooting Step: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation time for maximal BRD4 degradation in your specific cell line.[2] Remember to test a broad range of concentrations to account for the potential "hook effect".[11]

  • Possible Cause 2: Low Expression of Cereblon (CRBN).

    • Troubleshooting Step: The efficacy of this compound is dependent on the presence of its E3 ligase, Cereblon.[9][12] Assess the expression level of CRBN in your cell line using Western blot or by consulting public databases.[2] Low CRBN expression can lead to reduced efficacy of this compound.[2]

  • Possible Cause 3: Poor Cell Permeability or Compound Instability.

    • Troubleshooting Step: Ensure proper handling and dissolution of this compound. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly.[7] When preparing working solutions, ensure the final solvent concentration is compatible with your cell culture and does not exceed cytotoxic levels.

Issue 2: High variability in cell viability assay results between replicates.

  • Possible Cause: Inconsistent Experimental Technique.

    • Troubleshooting Step: Standardize your cell seeding density, ensuring a uniform cell monolayer.[13] Be precise with the timing of compound addition and assay reagent incubation. Ensure thorough mixing of reagents without disturbing the cell layer.

Issue 3: Discrepancy between BRD4 degradation and downstream effects (e.g., no change in c-Myc levels or apoptosis).

  • Possible Cause 1: Cell-line specific signaling pathways.

    • Troubleshooting Step: The downstream consequences of BRD4 degradation can be cell-context dependent. Confirm the link between BRD4 and c-Myc in your cell line of interest through literature review or preliminary experiments. In some contexts, this compound's anti-proliferative effects may be driven by other downstream targets like p21.[8]

  • Possible Cause 2: Timing of analysis.

    • Troubleshooting Step: There can be a temporal lag between target degradation and downstream cellular responses. Conduct a time-course experiment to assess the kinetics of BRD4 degradation and the subsequent changes in c-Myc expression, cell cycle progression, and apoptosis markers.[2]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions and cell line.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC50 (nM)Reference
HGC27Gastric Cancer<50[3]
MGC803Gastric Cancer<50[3]
TPC-1Thyroid Carcinoma~25-50[3]
MOLM-13Acute Myeloid Leukemia18.2[13]
MV4-11Acute Myeloid Leukemia1.05[13]
SK-N-SHNeuroblastoma146.9[14]
SH-SY5YNeuroblastoma53.71[14]
IMR-32Neuroblastoma7.024[14]

Table 2: DC50 Values of this compound for BRD4 Degradation

Cell LineCancer TypeDC50 (nM)Reference
Burkitt's Lymphoma (generic)Lymphoma<1[4]

Key Experimental Protocols

1. Western Blotting for BRD4 Degradation

  • Objective: To quantify the reduction in BRD4 protein levels following this compound treatment.[1]

  • Protocol:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration (e.g., 2-24 hours).[3]

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1][3]

    • Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

    • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[5]

    • Analysis: Quantify the band intensities using densitometry software to determine the relative decrease in BRD4 levels compared to the vehicle control.[15]

2. Cell Viability Assay (e.g., CCK-8 or MTT)

  • Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.[5]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[3]

    • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[5][13]

    • Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[3][5]

    • Reagent Addition: Add the CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions.[3]

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3][5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software like GraphPad Prism.[3][5]

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.[14]

  • Protocol:

    • Cell Treatment: Treat cells with various concentrations of this compound for 48-72 hours.[3]

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[3]

    • Staining: Resuspend the cells in 1X binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.[3][14]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]

Visualizations

ARV_825_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System ARV825 This compound BRD4 BRD4 ARV825->BRD4 Binds CRBN CRBN (E3 Ligase) ARV825->CRBN Binds Ternary_Complex BRD4-ARV-825-CRBN Ternary Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets BRD4 to Degradation BRD4 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of Action of this compound as a PROTAC.

ARV_825_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with this compound Dose Range start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation western Western Blot (BRD4 Degradation) incubation->western viability Cell Viability Assay (IC50 Determination) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis analysis Data Analysis and Interpretation western->analysis viability->analysis apoptosis->analysis

Caption: General experimental workflow for this compound dose-response analysis.

ARV_825_Signaling cluster_downstream Downstream Effects ARV825 This compound Degradation BRD4 Degradation ARV825->Degradation Induces BRD4 BRD4 Protein cMyc Decreased c-Myc Transcription Degradation->cMyc Leads to CellCycle Cell Cycle Arrest (G1) cMyc->CellCycle Apoptosis Induction of Apoptosis cMyc->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Simplified signaling pathway affected by this compound.

References

Validation & Comparative

In Vivo Showdown: ARV-825 Outperforms JQ1 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the superior in vivo efficacy of ARV-825, a proteolysis-targeting chimera (PROTAC) BET degrader, compared to the BET inhibitor JQ1 in various cancer models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.

This compound consistently demonstrates more potent and sustained anti-tumor activity than JQ1 across a range of preclinical in vivo studies.[1][2] This enhanced efficacy is attributed to its distinct mechanism of action. While JQ1 reversibly inhibits the binding of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4, to chromatin, this compound induces the ubiquitination and subsequent proteasomal degradation of these proteins.[1] This degradation leads to a more profound and durable suppression of key oncogenic signaling pathways, most notably those driven by c-Myc.[1][3]

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key quantitative data from head-to-head in vivo comparisons of this compound and JQ1 in various xenograft models.

Cancer Model Drug Dosage Key Findings Reference
Neuroblastoma (SK-N-BE(2) Xenograft)This compound5 mg/kg dailySignificant reduction in tumor burden.[3]
Gastric Cancer (HGC27 Xenograft)This compoundNot specifiedSuppressed xenograft tumor growth and downregulated BRD4 protein levels. Showed less toxicity compared to JQ1.[4]
Diffuse Large B-cell Lymphoma (DLBCL)This compoundNot specifiedMore effective at downregulating c-Myc and BET protein levels in vivo compared to JQ1, leading to prolonged survival.[2]
Thyroid Carcinoma (TPC-1 Xenograft)This compound5 or 25 mg/kg daily (oral)Potently suppressed tumor growth and downregulated BRD4, c-Myc, Bcl-xL, and cyclin D1.[5]
Pancreatic Ductal Adenocarcinoma (PDAC Xenografts)JQ150 mg/kg dailyInhibited tumor growth by 40-62% compared to vehicle control.[6]
Merkel Cell Carcinoma (MCC Xenograft)JQ1Not specifiedSignificantly attenuated tumor growth.[7]
Thyroid Tumor (ThrbPV/PVKrasG12D mice)JQ1Not specifiedDecreased thyroid tumor growth and improved survival.[8]

Signaling Pathways and Mechanisms of Action

This compound and JQ1 both target BET proteins, which are critical readers of the epigenetic code that regulate gene expression.[9] Their primary downstream target is the MYC family of oncoproteins (c-Myc and MYCN), which are key drivers in many cancers.[3][8] However, their mechanisms of impacting this pathway differ significantly.

G cluster_0 JQ1: BET Inhibition cluster_1 This compound: BET Degradation JQ1 JQ1 BRD4_JQ1 BRD4 JQ1->BRD4_JQ1 Binds to bromodomain Chromatin_JQ1 Chromatin BRD4_JQ1->Chromatin_JQ1 Binding blocked MYC_JQ1 c-Myc Transcription (Inhibited) Chromatin_JQ1->MYC_JQ1 ARV825 This compound BRD4_ARV BRD4 ARV825->BRD4_ARV Binds to BRD4 CRBN CRBN E3 Ligase ARV825->CRBN Recruits BRD4_ARV->CRBN Proteasome Proteasome CRBN->Proteasome Ubiquitination Degradation BRD4 Degradation Proteasome->Degradation MYC_ARV c-Myc Transcription (Suppressed) Degradation->MYC_ARV Leads to

Mechanisms of Action: JQ1 Inhibition vs. This compound Degradation.

Experimental Protocols

The following provides a generalized methodology for in vivo xenograft studies comparing the efficacy of this compound and JQ1, based on protocols described in the cited literature.[3][4][5]

1. Cell Culture and Xenograft Implantation:

  • Human cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, HGC27 for gastric cancer) are cultured under standard conditions.

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Randomization:

  • Tumor volumes are measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

3. Drug Formulation and Administration:

  • This compound: Typically formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 5 to 25 mg/kg daily.[3][5]

  • JQ1: Often formulated in a vehicle like 10% DMSO in hydroxylpropyl-β-cyclodextrin. Administered via i.p. injection at doses around 50 mg/kg daily.[6]

  • Control Group: Receives the vehicle alone following the same administration schedule.

4. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

  • Key organs may be collected to assess for any treatment-related toxicity.[4]

5. Biomarker Analysis:

  • Western Blotting: Tumor lysates are analyzed to determine the protein levels of BRD4, c-Myc, and markers of apoptosis (e.g., cleaved caspase-3).[2]

  • Immunohistochemistry (IHC): Tumor sections are stained for proteins of interest, such as Ki-67 (proliferation marker) and BRD4.

G start Start: Cancer Cell Culture implant Subcutaneous Implantation into Immunodeficient Mice start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Treatment Groups monitor_growth->randomize treat Drug Administration (this compound, JQ1, Vehicle) randomize->treat monitor_efficacy Monitor Tumor Volume and Body Weight treat->monitor_efficacy endpoint Study Endpoint: Euthanasia monitor_efficacy->endpoint analysis Tumor Excision and Analysis endpoint->analysis wb Western Blot (BRD4, c-Myc, Apoptosis) analysis->wb ihc Immunohistochemistry (Ki-67, BRD4) analysis->ihc

References

Head-to-Head Showdown: CRBN vs. VHL-Based BRD4 Degraders - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ligase for a Proteolysis Targeting Chimera (PROTAC) is a critical design decision. This guide provides an objective, data-driven comparison of Cereblon (CRBN) and von Hippel-Lindau (VHL) based degraders targeting the key epigenetic reader protein, BRD4.

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are pivotal regulators of oncogene transcription, making them a prime target in cancer therapy. While traditional inhibitors can block BRD4 function, their effects are often transient. PROTACs offer a more durable strategy by inducing the degradation of the target protein. This guide will dissect the performance of two prototypical BRD4 degraders: the CRBN-recruiting dBET1 and the VHL-recruiting MZ1. Both utilize the same warhead, JQ1, to bind to BRD4, allowing for a direct comparison of the E3 ligase recruiting moiety's impact.[1][2]

Mechanism of Action: A Tale of Two Ligases

PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system. One end of the PROTAC binds to the protein of interest (in this case, BRD4), while the other end recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.

  • CRBN-based degraders , like dBET1, utilize a thalidomide-like moiety to engage the CRBN E3 ligase.[1][2]

  • VHL-based degraders , such as MZ1, incorporate a ligand that binds to the VHL E3 ligase.[1][2]

The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[2]

cluster_crbn CRBN-based Degrader (e.g., dBET1) cluster_vhl VHL-based Degrader (e.g., MZ1) BRD4_crbn BRD4 dBET1 dBET1 BRD4_crbn->dBET1 Binds Proteasome_crbn Proteasome dBET1->Proteasome_crbn Ubiquitination CRBN CRBN E3 Ligase CRBN->dBET1 Recruits Degraded_BRD4_crbn Degraded BRD4 Proteasome_crbn->Degraded_BRD4_crbn Degradation BRD4_vhl BRD4 MZ1 MZ1 BRD4_vhl->MZ1 Binds Proteasome_vhl Proteasome MZ1->Proteasome_vhl Ubiquitination VHL VHL E3 Ligase VHL->MZ1 Recruits Degraded_BRD4_vhl Degraded BRD4 Proteasome_vhl->Degraded_BRD4_vhl Degradation

Fig. 1: Mechanism of BRD4 degradation by CRBN- and VHL-based PROTACs.

Quantitative Performance Data

The following tables summarize the key performance metrics for CRBN-based (dBET1) and VHL-based (MZ1) BRD4 degraders.

Table 1: Degradation Potency and Selectivity

ParameterCRBN-based (dBET1)VHL-based (MZ1)Key Insights
Degradation Potency (DC50) ~3 nM (HeLa cells)[1]~13 nM (HeLa cells)[1]dBET1 shows higher potency in some cell lines.
Maximal Degradation (Dmax) >85% (MV4;11 cells)[3]>90% in various cell linesBoth achieve profound degradation.
BET Selectivity Pan-BET degrader (BRD2, BRD3, BRD4)[1][2]Preferential for BRD4 over BRD2/BRD3[2]MZ1 offers greater selectivity for BRD4.
Ternary Complex Cooperativity (α) ~1 (Non-cooperative)[1]>1 (Positive)[1]Positive cooperativity with MZ1 can enhance ternary complex stability.

Table 2: Cellular Activity and Pharmacokinetics

ParameterCRBN-based (dBET1)VHL-based (MZ1)Key Insights
Kinetics of Degradation Rapid degradation[1]Slower onset of degradation[1]CRBN-based degraders may act faster.
Cell Viability (IC50) Potent anti-proliferative activityPotent anti-proliferative activityBoth are effective at inhibiting cancer cell growth.
Pharmacokinetics (PK) Adequate in vivo drug exposure (mice)[3]Low oral exposure, high AUC with subcutaneous administration[4][5]CRBN-based degraders may have more favorable oral PK properties.
Off-Target Effects High specificity for BET family members[3]Markedly selective for BET proteins, especially BRD4Both show high on-target selectivity.

Experimental Protocols

Accurate comparison of BRD4 degraders relies on robust and standardized experimental protocols. Below are methodologies for key assays.

Western Blotting for BRD4 Degradation

This is the most common method to quantify the reduction in BRD4 protein levels.

Cell_Culture 1. Cell Culture & Treatment (e.g., HeLa, MV4;11) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-BRD4) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Fig. 2: Standard workflow for Western blot analysis of BRD4 degradation.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or MV4;11) and treat with a dose-response of the BRD4 degrader for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of degradation.

TR-FRET Assay for Ternary Complex Formation

This assay quantifies the formation of the BRD4-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagents: Use purified, tagged proteins: His-tagged E3 ligase complex (VBC for VHL or DDB1-CRBN) and GST-tagged BRD4 bromodomain.

  • Assay Setup: In a microplate, incubate a fixed concentration of the E3 ligase complex and BRD4 bromodomain with a serial dilution of the PROTAC.

  • Detection: Add fluorescently labeled anti-His and anti-GST antibodies compatible with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Measurement: Measure the TR-FRET signal. An increased signal indicates the formation of the ternary complex.

Proteomics for Off-Target Analysis

Mass spectrometry-based proteomics provides an unbiased view of a degrader's selectivity across the entire proteome.

Methodology:

  • Sample Preparation: Treat cells with the degrader at a relevant concentration and time point. Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT).[4]

  • LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. Compare protein abundance between treated and control samples to identify off-target degradation.

Resistance Mechanisms

Resistance to both CRBN and VHL-based degraders can emerge, primarily through genomic alterations in the components of the respective E3 ligase complexes. Interestingly, cells resistant to a VHL-based BET-PROTAC may remain sensitive to a CRBN-based one, and vice-versa, suggesting a lack of cross-resistance.

Conclusion

Both CRBN and VHL-based BRD4 degraders are potent inducers of BRD4 degradation with distinct characteristics.

  • CRBN-based degraders like dBET1 often exhibit higher potency and more rapid degradation kinetics, acting as pan-BET degraders. Their ligands, being smaller and orally available, can offer advantages in drug development.

  • VHL-based degraders like MZ1 can provide greater selectivity for BRD4 over other BET family members, which may be advantageous in specific therapeutic contexts. This selectivity is driven by positive cooperativity in the formation of the ternary complex.

The choice between a CRBN or VHL-based degrader will depend on the specific therapeutic goal, the cellular context (including E3 ligase expression levels), and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the rigorous head-to-head evaluation of novel BRD4 degraders.

References

Safety Operating Guide

Essential Safety and Handling of ARV-825: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like ARV-825 is paramount. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) guidelines, operational protocols for handling and disposal, and key experimental procedures. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hetero-bifunctional molecule that should be considered hazardous until further toxicological information is available.[1] Direct contact with the skin, eyes, and respiratory tract must be avoided.[1] The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile, neoprene). Check for integrity before use and change frequently.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.
Body Protection Laboratory CoatFully buttoned lab coat to protect skin and clothing.
Additional Protection Face ShieldRecommended when there is a risk of splashing.

Safe Handling and Disposal Protocols

2.1. Handling:

  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Procedural Controls:

    • Before use, review the complete Safety Data Sheet (SDS).[1]

    • Weigh the compound in a fume hood.

    • Prepare stock solutions by dissolving this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] The solubility in these solvents is approximately 1 mg/ml and 15 mg/ml, respectively.[1] For in vivo experiments, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly after handling.[1]

2.2. Spill Management:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For larger spills, follow institutional emergency procedures.

2.3. Disposal:

  • Dispose of all waste materials, including empty vials, contaminated gloves, and other disposable materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

This compound is a proteolysis-targeting chimera (PROTAC) that recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to BRD4 degradation.[2][3][4] The following are detailed protocols for common in vitro experiments.

3.1. Cell Viability Assay (MTT/CCK-8):

This assay determines the effect of this compound on cell proliferation.

ParameterSpecification
Cell Seeding Density 2 x 10⁴ cells per well in a 96-well plate[5]
Treatment Concentrations 5-250 nM[5][6]
Incubation Time 72 hours[5]
Detection Reagent 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution[5]
Incubation with Reagent 1-4 hours at 37°C[5]
Absorbance Measurement 450 nm for CCK-8[5]

Methodology:

  • Seed cells in a 96-well plate and allow them to attach overnight.[5]

  • Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.[5]

  • Add the detection reagent to each well and incubate.[5]

  • Measure the absorbance using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control.

3.2. Apoptosis Assay (Annexin V/PI Staining):

This flow cytometry-based assay quantifies the induction of apoptosis.

ParameterSpecification
Treatment Time 48-72 hours[5]
Staining Reagents FITC-conjugated Annexin V and Propidium Iodide (PI)[5]
Incubation with Stains 15 minutes at room temperature in the dark[5]
Analysis Flow Cytometry

Methodology:

  • Treat cells with different concentrations of this compound.[5]

  • Harvest both floating and adherent cells and wash with cold PBS.[5]

  • Resuspend cells in 1X binding buffer and add Annexin V-FITC and PI.[5]

  • Incubate and analyze by flow cytometry.

3.3. Cell Cycle Analysis:

This assay determines the effect of this compound on cell cycle progression.

ParameterSpecification
Treatment Time 24 hours[5]
Fixation Cold 70% ethanol (B145695) overnight at -20°C[5]
Staining Propidium Iodide (PI) and RNase A[5]
Analysis Flow Cytometry

Methodology:

  • Treat cells with this compound.[5]

  • Harvest and fix the cells in cold ethanol.[5]

  • Wash and resuspend cells in a solution containing PI and RNase A.[5]

  • Analyze the DNA content using a flow cytometer.

3.4. Western Blot for Protein Degradation:

This technique confirms the degradation of target proteins.

ParameterSpecification
Blocking Solution 5% non-fat milk or BSA in TBST for 1 hour[5]
Primary Antibody Incubation Overnight at 4°C[5]
Recommended Primary Antibodies BRD2, BRD3, BRD4, c-Myc, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin)[5]

Methodology:

  • Lyse treated cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies.[5]

  • Incubate with a secondary antibody and visualize the protein bands.

Visualized Workflows and Mechanisms

To further clarify procedures and the mechanism of action, the following diagrams are provided.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh prep_solution Prepare Stock Solution prep_weigh->prep_solution exp_treat Treat Cells or Administer to Animals prep_solution->exp_treat exp_incubate Incubate as per Protocol exp_treat->exp_incubate exp_analyze Analyze Samples exp_incubate->exp_analyze disp_collect Collect Contaminated Waste exp_analyze->disp_collect disp_label Label as Hazardous Waste disp_collect->disp_label disp_dispose Dispose According to Regulations disp_label->disp_dispose

Caption: A flowchart illustrating the safe handling workflow for this compound.

ARV825_Mechanism Mechanism of Action of this compound ARV825 This compound Ternary_Complex Ternary Complex (BRD4-ARV825-Cereblon) ARV825->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-Myc Degradation->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Caption: The mechanism of this compound-induced degradation of BRD4.

References

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